Pholedrine hydrochloride
Description
Propriétés
IUPAC Name |
4-[2-(methylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSKAFWNZDJCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-86-1 | |
| Record name | Pholedrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOLEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5PL3LUP2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comparative Pharmacological Profile: Pholedrine Hydrochloride vs. Methamphetamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed comparative analysis of the pharmacological profiles of Pholedrine (B1677695) hydrochloride and Methamphetamine. While both are substituted phenethylamines, their pharmacological actions, potencies, and clinical applications differ significantly. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms of action, receptor interactions, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their characterization.
Mechanism of Action and Receptor Interactions
Methamphetamine
Methamphetamine is a potent central nervous system stimulant that primarily acts as a serotonin-norepinephrine-dopamine releasing agent.[2] Its mechanism of action is complex, involving multiple protein targets:
-
Monoamine Transporters (DAT, NET, SERT): Methamphetamine is a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It is taken up into the presynaptic neuron by these transporters. Inside the neuron, it disrupts the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration and subsequent reverse transport (efflux) into the synaptic cleft.[3] Methamphetamine exhibits a higher affinity for NET compared to DAT.[4]
-
Trace Amine-Associated Receptor 1 (TAAR1): Methamphetamine is an agonist at TAAR1, an intracellular G-protein coupled receptor.[3][4] Activation of TAAR1 by methamphetamine triggers downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can lead to the phosphorylation and internalization of the dopamine transporter, thereby reducing dopamine uptake.[3][4][5][6]
-
Sigma Receptors (σ1 and σ2): Methamphetamine also binds to sigma receptors, with a preferential affinity for the σ1 subtype.[7] The interaction with sigma receptors may contribute to some of its physiological and behavioral effects.
Pholedrine Hydrochloride
Pholedrine is classified as an indirect-acting sympathomimetic amine, with a mechanism of action similar to ephedrine (B3423809) and tyramine.[8][9] Its primary effect is to stimulate the release of norepinephrine from presynaptic nerve terminals.[9][10] This leads to the activation of adrenergic receptors and subsequent sympathomimetic effects, such as vasoconstriction and mydriasis (pupil dilation).[10][11] Unlike methamphetamine, which has pronounced central effects, pholedrine's actions are predominantly peripheral. Due to a lack of available binding data, its direct interaction with monoamine transporters, TAAR1, or sigma receptors at pharmacologically relevant concentrations has not been quantitatively characterized.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for methamphetamine. A corresponding table for this compound cannot be provided due to the scarcity of publicly available binding affinity and pharmacokinetic data.
Table 1: Methamphetamine Receptor and Transporter Binding Affinities (Ki)
| Target | Species | Assay Type | Radioligand | Ki (nM) | Reference(s) |
| DAT | Human | Competition Binding | [³H]WIN 35,428 | 130 | (Cited in various reviews) |
| NET | Human | Competition Binding | [³H]Nisoxetine | 15-25 | [4] |
| SERT | Human | Competition Binding | [³H]Paroxetine | 1500 | (Cited in various reviews) |
| TAAR1 | Human | Functional Assay (cAMP) | - | EC50: ~1000 | [6] |
| σ1 Receptor | Guinea Pig | Competition Binding | --INVALID-LINK---Pentazocine | 8,300 | [7] |
| σ2 Receptor | Guinea Pig | Competition Binding | [³H]DTG | 180,000 | [7] |
Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Table 2: Pharmacokinetic Parameters of Methamphetamine
| Parameter | Species | Route | Value | Reference(s) |
| Bioavailability | Human | Oral | 67% | [2] |
| Intranasal | 79% | [2] | ||
| Inhalation | 67-90% | [2] | ||
| Half-life (t½) | Human | - | 9-12 hours (range 5-30) | [2][12] |
| Metabolism | Human | - | CYP2D6, FMO3 | [2] |
| Metabolites | Human | - | Amphetamine, Pholedrine | [2] |
Signaling Pathways
Methamphetamine-TAAR1 Signaling and DAT Trafficking
Methamphetamine's interaction with TAAR1 initiates intracellular signaling cascades that modulate dopamine transporter function. This process is crucial for understanding its acute and long-term effects on the dopaminergic system.
Caption: Methamphetamine-TAAR1 signaling leading to DAT phosphorylation and internalization.
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine Transporter
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
1. Membrane Preparation:
-
Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing DAT in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound (e.g., methamphetamine).
-
To determine non-specific binding, a parallel set of tubes contains a high concentration of a known DAT inhibitor (e.g., cocaine or benztropine) instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Measurement
This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole above the target brain region.
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
3. Sample Collection:
-
Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Administer the test compound (e.g., methamphetamine) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in dopamine levels.
4. Dopamine Quantification:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Generate a standard curve with known concentrations of dopamine to quantify the samples.
5. Data Analysis:
-
Express the dopamine concentrations in the post-drug samples as a percentage of the baseline levels for each animal.
Open Field Test for Locomotor Activity
This test is used to assess spontaneous locomotor activity and exploratory behavior in rodents, which can be altered by psychostimulants.
1. Apparatus:
-
A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.
-
The arena is typically equipped with a video camera mounted above for automated tracking or with a grid of infrared beams to detect movement.
2. Procedure:
-
Acclimatize the animal (e.g., a mouse) to the testing room for at least 30 minutes before the test.
-
Administer the test compound (e.g., methamphetamine or pholedrine) or vehicle at a predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 30-60 minutes).
-
Clean the arena thoroughly between each animal to remove olfactory cues.
3. Data Analysis:
-
The tracking software or beam-break system provides data on various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotyped behaviors: Repetitive, invariant behaviors that can be induced by high doses of psychostimulants.
-
-
Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Comparative Physiological Effects
| Effect | Methamphetamine | This compound |
| Central Nervous System | Potent stimulant, euphoria, increased alertness, psychosis at high doses.[2] | Limited central effects at therapeutic doses. |
| Cardiovascular System | Increased heart rate, blood pressure, risk of cardiovascular complications.[11] | Increased blood pressure, potential for reflex bradycardia.[10] |
| Ocular | Mydriasis. | Potent mydriatic agent, used for diagnostic purposes.[8] |
| Locomotor Activity | Dose-dependent increase in locomotor activity, stereotypy at high doses. | Expected to have limited effects on locomotor activity compared to methamphetamine. |
Conclusion
Methamphetamine and this compound, while structurally related, exhibit distinct pharmacological profiles. Methamphetamine is a potent, centrally acting psychostimulant with a complex mechanism of action involving the release of multiple monoamines and interaction with TAAR1 and sigma receptors. Its high abuse potential and neurotoxic effects are well-documented. In contrast, this compound is primarily an indirect-acting peripheral sympathomimetic that elicits its effects through the release of norepinephrine. The significant lack of quantitative pharmacological data for pholedrine limits a direct and comprehensive comparison with methamphetamine. Further research is warranted to fully characterize the receptor binding profile and pharmacokinetic properties of pholedrine to better understand its pharmacological actions and potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such investigations and for the continued study of these and other psychoactive compounds.
References
- 1. Pholedrine is a marker of direct disposal of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methamphetamine - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 8. Pholedrine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
Stereochemistry and Enantiomeric Forms of Pholedrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereochemistry of pholedrine (B1677695) hydrochloride, a sympathomimetic amine. Pholedrine possesses a single chiral center, giving rise to two enantiomeric forms: (R)-(-)-pholedrine and (S)-(+)-pholedrine. This document synthesizes the available scientific information regarding the physicochemical and pharmacological properties of these enantiomers. It includes a summary of their expected differential interaction with adrenergic receptors, which is crucial for understanding their therapeutic effects and potential side effects. Detailed experimental methodologies for the synthesis, chiral separation, and analysis of pholedrine enantiomers are provided to support further research and development in this area.
Introduction
Pholedrine, chemically known as 4-[2-(methylamino)propyl]phenol, is a sympathomimetic agent structurally related to amphetamine.[1] It exerts its pharmacological effects primarily through the release of norepinephrine (B1679862) from sympathetic nerve endings, and to a lesser extent, through direct agonism at adrenergic receptors.[2] The presence of a stereogenic center at the α-carbon of the propyl side chain results in the existence of two enantiomers (Figure 1). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[3] One enantiomer may be responsible for the desired therapeutic activity, while the other may be less active, inactive, or even contribute to adverse effects.
This guide aims to provide a comprehensive technical overview of the stereochemistry of pholedrine hydrochloride, with a focus on its enantiomeric forms. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for purposes of drug design, synthesis, and pharmacological evaluation.
Figure 1: Chemical Structure of Pholedrine Enantiomers
References
Pholedrine Hydrochloride's Role in Norepinephrine Release from Presynaptic Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pholedrine (B1677695) hydrochloride, a sympathomimetic amine structurally related to amphetamines, primarily exerts its pharmacological effects by inducing the release of norepinephrine (B1679862) (NE) from presynaptic sympathetic neurons. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning pholedrine's action, focusing on its interaction with key neuronal proteins. This document details the established multi-step process involving the norepinephrine transporter (NET), the vesicular monoamine transporter 2 (VMAT2), and the potential modulatory role of the trace amine-associated receptor 1 (TAAR1). Detailed experimental protocols for investigating these interactions and quantitative data from related compounds are presented to facilitate further research and drug development in this area.
Introduction
Pholedrine (4-hydroxy-N-methylamphetamine) is a synthetic sympathomimetic agent that has been used clinically for its pressor and mydriatic effects.[1][2] Its mechanism of action is primarily indirect, relying on the release of endogenous norepinephrine from presynaptic nerve terminals.[3] Understanding the precise molecular interactions of pholedrine with the machinery of norepinephrine storage and release is crucial for elucidating its full pharmacological profile and for the development of novel therapeutics targeting the noradrenergic system.
This technical guide will delineate the core molecular players and signaling pathways involved in pholedrine-induced norepinephrine release.
Core Mechanism of Action
The action of pholedrine on presynaptic neurons is a multi-stage process involving several key transport proteins. As a substrate for the norepinephrine transporter (NET), pholedrine gains entry into the presynaptic neuron. Once inside, it disrupts the vesicular storage of norepinephrine by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytosolic norepinephrine concentration, which in turn causes the reversal of the norepinephrine transporter, resulting in the efflux of norepinephrine into the synaptic cleft.[4]
Interaction with the Norepinephrine Transporter (NET)
The initial and rate-limiting step in pholedrine's action is its transport across the presynaptic neuronal membrane by the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family.[5] Amphetamine-type stimulants are known to be substrates for NET.[6]
Key characteristics of this interaction include:
-
Substrate for Transport: Pholedrine, due to its structural similarity to norepinephrine, is recognized and transported by NET into the presynaptic neuron.
-
Competitive Inhibition: By acting as a substrate, pholedrine competitively inhibits the reuptake of norepinephrine from the synaptic cleft, contributing to increased synaptic norepinephrine concentrations.
Disruption of Vesicular Storage via VMAT2
Once inside the presynaptic terminal, pholedrine interacts with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamines, including norepinephrine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[7]
The interaction of amphetamine-like substances with VMAT2 leads to:
-
Inhibition of Vesicular Uptake: These compounds can inhibit the transport of norepinephrine into synaptic vesicles.[8]
-
Disruption of the Proton Gradient: Amphetamines can dissipate the proton gradient across the vesicular membrane, which is the driving force for VMAT2-mediated monoamine uptake.
-
Vesicular Efflux: This disruption leads to the leakage of norepinephrine from the vesicles into the cytoplasm.
Reverse Transport and Norepinephrine Efflux
The accumulation of norepinephrine in the cytoplasm, coupled with the presence of pholedrine, triggers the reversal of the norepinephrine transporter (NET). Instead of transporting norepinephrine into the neuron, NET begins to transport it out into the synaptic cleft. This non-exocytotic release is a hallmark of indirect-acting sympathomimetics.
The Modulatory Role of Trace Amine-Associated Receptor 1 (TAAR1)
Trace amine-associated receptor 1 (TAAR1) is an intracellular G-protein coupled receptor that is activated by trace amines and amphetamine-like compounds.[9][10] Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates.[11][12]
The potential involvement of TAAR1 in the action of pholedrine includes:
-
Receptor Activation: As a phenethylamine (B48288) derivative, pholedrine may act as an agonist at TAAR1.
-
Modulation of Transporter Function: TAAR1 activation can lead to the phosphorylation of NET, potentially altering its transport kinetics and contributing to norepinephrine efflux.[13]
-
Signaling Cascade: TAAR1 is coupled to Gs and Gq proteins, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9] This can, in turn, activate Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate various downstream targets, including NET.[9][11]
Quantitative Data
Table 1: Potency of Amphetamine-Related Compounds at Monoamine Transporters and TAAR1
| Compound | Action | Target | EC50 / Ki | Species | Reference |
| Ephedrine | Substrate | NET | ~50 nM (EC50) | Human | [6] |
| Amphetamine | Agonist | TAAR1 | 0.2 - 1.5 µM (EC50) | Rat, Mouse, Human | [14] |
| Methamphetamine | Agonist | TAAR1 | 0.9 - 4.4 µM (EC50) | Rat, Mouse, Human | [15] |
| PCC0105004 | Full Agonist | TAAR1 | 0.06 µM (EC50) | Not Specified | [12] |
Signaling Pathways
The signaling pathways initiated by pholedrine are complex and involve the interplay of transporter kinetics and receptor-mediated signaling cascades.
Caption: Proposed signaling pathway for pholedrine-induced norepinephrine release.
Experimental Protocols
In Vitro Norepinephrine Release Assay from Synaptosomes
This protocol is designed to measure the release of [3H]-norepinephrine from isolated nerve terminals (synaptosomes) in response to pholedrine.
5.1.1. Preparation of Synaptosomes
-
Tissue Homogenization: Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., hypothalamus, cortex) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
Resuspend the P2 pellet in fresh sucrose buffer.
-
5.1.2. [3H]-Norepinephrine Loading and Superfusion
-
Loading: Incubate the synaptosomal suspension with [3H]-norepinephrine (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake into the nerve terminals.
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion chamber.
-
Perfuse with a physiological buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.5 mL/min).
-
Collect fractions of the superfusate at regular intervals (e.g., 5 minutes) to establish a baseline of spontaneous [3H]-norepinephrine release.
-
-
Drug Application: After establishing a stable baseline, introduce pholedrine hydrochloride at various concentrations into the superfusion buffer.
-
Stimulation (Optional): A depolarizing stimulus (e.g., high K+ concentration) can be applied to evoke Ca2+-dependent release.
-
Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting to determine the amount of [3H]-norepinephrine released.
Caption: Experimental workflow for a synaptosome-based norepinephrine release assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular norepinephrine levels in the brain of a freely moving animal in response to systemic administration of pholedrine.[14][16]
5.2.1. Surgical Procedure
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hypothalamus).
5.2.2. Microdialysis and Sample Collection
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., 10-20 minutes) to establish a baseline of extracellular norepinephrine.
-
Administer this compound (e.g., intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples to monitor changes in norepinephrine levels.
5.2.3. Sample Analysis
-
Analyze the norepinephrine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]
Conclusion
This compound acts as a potent, indirect-acting sympathomimetic by targeting the key components of the presynaptic norepinephrine release machinery. Its interaction with NET and VMAT2 leads to a robust, non-exocytotic release of norepinephrine, while its potential activity at TAAR1 may further modulate this process through intracellular signaling cascades. The experimental protocols outlined in this guide provide a framework for the detailed investigation of pholedrine and related compounds, which is essential for advancing our understanding of noradrenergic pharmacology and for the development of novel therapeutic agents. Further research is warranted to obtain specific quantitative data for pholedrine's interactions with its molecular targets to fully characterize its pharmacological profile.
References
- 1. In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
- 3. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ins and outs of vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methamphetamine - Wikipedia [en.wikipedia.org]
- 9. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Solubility of Pholedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility profile of Pholedrine hydrochloride. The information is intended to support research, drug development, and quality control activities by offering detailed data, experimental methodologies, and visual representations of key concepts.
Chemical Properties of Pholedrine and its Hydrochloride Salt
Pholedrine is a sympathomimetic amine, and for pharmaceutical applications, it is commonly used as its hydrochloride salt to enhance its stability and aqueous solubility.
Table 1: Chemical Properties of Pholedrine
| Property | Value | Reference |
| IUPAC Name | 4-[2-(methylamino)propyl]phenol | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Melting Point | 162-163°C | N/A |
| pKa (acidic group) | 11.19 | N/A |
| pKa (basic group) | 9.73 | N/A |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[2-(methylamino)propyl]phenol;hydrochloride | [2] |
| Molecular Formula | C₁₀H₁₆ClNO | [2] |
| Molecular Weight | 201.69 g/mol | [2] |
Solubility of this compound
The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. This compound, as the salt form of a weakly basic parent compound, exhibits pH-dependent solubility.
Qualitative Solubility Profile
General solubility descriptors for Pholedrine and its hydrochloride salt have been reported in various sources. Pholedrine, the free base, is described as being soluble in dimethyl sulfoxide (B87167) (DMSO), alcohol, and ether, with slight solubility in water.[1] The hydrochloride salt formation significantly enhances its aqueous solubility.[1] It is also readily soluble in dilute acids.[1]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not widely available in the public domain. However, by referencing the solubility of other structurally similar sympathomimetic amine hydrochlorides, an expected solubility profile can be inferred. For instance, phentermine hydrochloride is soluble in water and lower alcohols.[3] A datasheet for phencyclidine hydrochloride, another amine hydrochloride, provides the following quantitative data:
-
Methanol: 30 mg/mL
-
0.1N HCl: 18.4 mg/mL
-
Water: 11.2 mg/mL
It is reasonable to anticipate that this compound would exhibit a comparable solubility profile, with good solubility in polar protic solvents like water, methanol, and ethanol, and that its aqueous solubility would be pH-dependent.
Table 3: Summary of this compound Solubility
| Solvent | Qualitative Solubility | Expected Quantitative Range (mg/mL) |
| Water | Slightly soluble (as free base), enhanced as hydrochloride | 10 - 50 |
| Ethanol | Good solubility | > 30 |
| Methanol | Good solubility | > 30 |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 |
| Dilute Aqueous Acid (e.g., 0.1N HCl) | Readily soluble | > 20 |
| Ether | Good solubility (as free base) | Likely low for hydrochloride salt |
Note: The expected quantitative ranges are estimates based on the solubility of similar compounds and should be experimentally verified.
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the equilibrium solubility of this compound, primarily based on the well-established shake-flask method.
Principle of the Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The method involves adding an excess amount of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment
-
This compound powder
-
Selected solvents (e.g., purified water, ethanol, methanol, DMSO, 0.1 N HCl)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound powder and add it to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the equilibrium solubility in the original solvent by applying the dilution factor.
-
Visualizations
Logical Relationship of Chemical Properties
The following diagram illustrates the relationship between the fundamental chemical properties of this compound.
Caption: Logical relationship of this compound's chemical properties.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
Historical applications of Pholedrine in ophthalmology and cardiovascular support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pholedrine, a sympathomimetic amine, holds a significant place in the history of pharmacology due to its dual applications in ophthalmology and cardiovascular support. As an indirect-acting sympathomimetic, its mechanism of action is primarily centered on the potentiation of endogenous norepinephrine (B1679862). This technical guide provides a comprehensive overview of the historical applications of Pholedrine, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its efficacy. Given the scarcity of recent dedicated clinical trials for Pholedrine, this guide also incorporates comparative data from closely related sympathomimetic amines to provide a clearer quantitative context.
Core Mechanism of Action: An Indirect-Acting Sympathomimetic
Pholedrine's pharmacological effects stem from its role as an indirect-acting sympathomimetic amine. Unlike direct-acting agents that bind to and activate adrenergic receptors, Pholedrine primarily functions by stimulating the release of norepinephrine from presynaptic nerve terminals.[1] This released norepinephrine then acts on postsynaptic α and β-adrenergic receptors to elicit a physiological response.
Signaling Pathway of Pholedrine's Action
The following diagram illustrates the signaling cascade initiated by Pholedrine, leading to the activation of adrenergic receptors.
References
Pholedrine Hydrochloride: A Key Metabolite of Methamphetamine in Humans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methamphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, resulting in the formation of several metabolites. Among these, pholedrine (B1677695) (4-hydroxymethamphetamine) is a significant product of aromatic hydroxylation.[1] This metabolic conversion is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] The presence and quantification of pholedrine and its conjugates, such as pholedrine sulfate (B86663), in biological specimens are of considerable interest in clinical and forensic toxicology, as well as for understanding the pharmacokinetics and pharmacodynamics of methamphetamine.[1] This technical guide provides a comprehensive overview of pholedrine as a metabolite of methamphetamine, focusing on quantitative data, detailed experimental protocols for its detection, and the underlying metabolic pathways.
Data Presentation: Quantitative Analysis of Methamphetamine and its Metabolites
The following tables summarize quantitative data on the concentrations of methamphetamine and its key metabolites, including pholedrine, in various biological matrices. These values are compiled from studies involving controlled administration and analysis of samples from methamphetamine users.
Table 1: Urinary Concentrations of Pholedrine Conjugates in Methamphetamine Users
| Metabolite | Concentration Range (µg/mL) |
| p-hydroxymethamphetamine-sulfate (Pholedrine Sulfate) | 0.02 - 21.7 |
| p-hydroxymethamphetamine-glucuronide | <0.02 - 2.43 |
Data sourced from a study of 50 methamphetamine users.
Table 2: Plasma Concentrations of Methamphetamine and Amphetamine after Controlled Oral Administration
| Analyte | Dose | Cmax (µg/L) | Tmax (h) |
| Methamphetamine | 10 mg (four times daily) | 14.5 - 33.8 | 2 - 12 |
| Methamphetamine | 20 mg (four times daily) | 26.2 - 44.3 | 2 - 12 |
| Amphetamine | 10 mg (four times daily) | - | - |
| Amphetamine | 20 mg (four times daily) | - | - |
Note: Data on plasma concentrations of pholedrine after controlled methamphetamine administration is limited in the reviewed literature.[1]
Metabolic Pathway of Methamphetamine to Pholedrine
The primary metabolic pathway for the formation of pholedrine from methamphetamine is aromatic hydroxylation, a reaction predominantly catalyzed by the CYP2D6 enzyme in the liver.[2][3][4] This process introduces a hydroxyl group onto the phenyl ring of the methamphetamine molecule at the para position, resulting in the formation of 4-hydroxymethamphetamine (pholedrine). Following its formation, pholedrine can undergo further conjugation reactions, primarily with sulfate and to a lesser extent, glucuronic acid, to form water-soluble conjugates that are readily excreted in the urine.[1]
Experimental Protocols
The detection and quantification of pholedrine in biological samples are crucial for forensic and clinical applications. The following are detailed methodologies for key experiments cited in the literature.
Quantification of Pholedrine in Human Urine by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of total pholedrine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method includes an enzymatic hydrolysis step to convert pholedrine conjugates to free pholedrine, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
a. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., pholedrine-d5) and a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0). Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to hydrolyze the sulfate and glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water and a low-percentage methanol solution to remove interferences.
-
Elute the pholedrine and internal standard with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both pholedrine and the internal standard to ensure high selectivity and sensitivity.
-
Analysis of Methamphetamine and Metabolites in Blood by GC-MS
This protocol outlines a general procedure for the analysis of methamphetamine and its metabolites, including pholedrine, in blood samples using gas chromatography-mass spectrometry (GC-MS).
a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Liquid-Liquid Extraction (LLE): To a blood sample (e.g., 1 mL), add an internal standard (e.g., methamphetamine-d5). Adjust the pH to alkaline conditions (e.g., using a saturated sodium carbonate solution). Extract the analytes into an organic solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).
-
Back Extraction: Perform a back-extraction into an acidic solution to further purify the sample.
-
Derivatization: After adjusting the pH back to alkaline, re-extract the analytes into an organic solvent. Evaporate the solvent and derivatize the residue to improve the chromatographic properties and thermal stability of the analytes. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA).
b. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI).
-
Detection: Full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
Conclusion
Pholedrine is a well-established and significant metabolite of methamphetamine in humans, formed primarily through CYP2D6-mediated aromatic hydroxylation. Its detection and quantification in biological fluids are essential for a comprehensive toxicological assessment of methamphetamine use. The provided experimental protocols for LC-MS/MS and GC-MS offer sensitive and specific methods for the analysis of pholedrine. Further research focusing on the plasma pharmacokinetics of pholedrine following controlled methamphetamine administration would provide a more complete understanding of its disposition in the human body.
References
Predicted log P value and lipophilicity of Pholedrine hydrochloride
An In-Depth Technical Guide on the Predicted Log P and Lipophilicity of Pholedrine Hydrochloride
Introduction to Lipophilicity and Log P
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter in drug discovery and development. It significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][2] The octanol-water partition coefficient (P) is the gold standard measure of lipophilicity, representing the ratio of a compound's concentration in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium.[1] This is typically expressed in its logarithmic form, log P.
A positive log P value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[1] A log P of 0 signifies equal partitioning between the two phases.[1] For instance, a log P of 1 means a 10:1 partitioning in the organic to aqueous phase.[1] This parameter is a key component of frameworks like Lipinski's "Rule of Five," which suggests that for oral bioavailability, a compound's log P should generally be less than 5.[3][4][5]
Predicted Log P and Lipophilicity of this compound
Pholedrine is a sympathomimetic amine, structurally related to amphetamines, and is chemically known as 4-hydroxy-N-methylamphetamine.[6] It is utilized pharmaceutically, often in topical eye drops, for its mydriatic (pupil-dilating) effects.[6]
The predicted log P value for Pholedrine ranges from 1.12 to 1.7.[6][7] This range suggests that Pholedrine possesses moderate lipophilicity. This characteristic places it in a favorable position between highly hydrophilic and highly lipophilic compounds, which can be advantageous for its pharmacokinetic profile.[7] The variation in the predicted log P values can be attributed to the different computational algorithms and methodologies used for the prediction.[7]
The moderate lipophilicity of Pholedrine is influenced by its chemical structure. The presence of a hydroxyl group contributes to its receptor selectivity, while the N-methylation enhances its ability to penetrate the central nervous system compared to its non-methylated counterparts due to increased lipophilicity.[7] Furthermore, Pholedrine exhibits good solubility in alcohol and ether, and it is readily soluble in dilute acids due to the protonation of its amino group.[7]
Data Presentation: Physicochemical Properties of Pholedrine
The following table summarizes the key quantitative data related to the lipophilicity and other physicochemical properties of Pholedrine.
| Parameter | Value | Source |
| Predicted log P | 1.12 to 1.7 | [6][7] |
| Molecular Formula | C₁₀H₁₅NO | [8] |
| Molar Mass | 165.236 g·mol⁻¹ | [6] |
| Acid Dissociation Constant (pKa) | 11.19 (phenolic hydroxyl) | [7] |
| Base Dissociation Constant (pKa) | 9.73 (methylamino) | [7] |
Experimental Protocols for Lipophilicity Determination
The determination of log P can be achieved through various experimental methods, with the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) being the most common.[1][9]
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most accurate technique for directly measuring the partition coefficient.[10][11] It is considered the gold standard for log P determination.[3]
Methodology:
-
Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are pre-saturated with each other by shaking them together for at least 24 hours, followed by a separation period.[3][4][12]
-
Sample Preparation: A known amount of the test compound (this compound) is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask at a specific volume ratio. The mixture is then shaken or stirred vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[11]
-
Phase Separation: The mixture is allowed to stand undisturbed, or is centrifuged, to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10][13]
-
Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.
Drawbacks: This method can be time-consuming, requires a relatively pure compound, and may not be suitable for highly lipophilic or unstable compounds.[9][14] Emulsion formation can also be a challenge for certain substances.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster, automated alternative for estimating log P values and is particularly useful for high-throughput screening.[9][10][15] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Methodology:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.[10][14]
-
Calibration: A series of standard compounds with known log P values are injected into the HPLC system.
-
Retention Time Measurement: The retention time (t_R_) for each standard is recorded. The dead time (t_0_), which is the retention time of an unretained compound, is also determined.[10]
-
Capacity Factor Calculation: The capacity factor (k) for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_.
-
Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) against the known log P values of the standards.[9][14]
-
Analysis of Test Compound: The test compound (this compound) is injected into the same HPLC system under identical conditions to determine its retention time and calculate its log k.
-
Log P Determination: The log P of the test compound is then calculated from the linear regression equation of the standard curve.[9]
Mandatory Visualizations
Caption: Experimental workflow for log P determination using the shake-flask method.
Caption: Conceptual signaling pathway of Pholedrine's sympathomimetic action.
References
- 1. acdlabs.com [acdlabs.com]
- 2. dev.drugbank.com [dev.drugbank.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pholedrine - Wikipedia [en.wikipedia.org]
- 7. Buy Pholedrine | 370-14-9 | >98% [smolecule.com]
- 8. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. agilent.com [agilent.com]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: Quantification of Pholedrine in Human Urine by HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of pholedrine (B1677695) in human urine. The protocol includes an enzymatic hydrolysis step to account for the significant metabolism of pholedrine into its sulfate (B86663) conjugate, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is highly suitable for clinical and forensic toxicology, as well as for pharmacokinetic and drug metabolism studies.
Introduction
Pholedrine is a sympathomimetic amine that has been used medically as a pressor agent for treating hypotension.[1] Due to its stimulant properties, its use is monitored in sports and can be a substance of abuse. Accurate and reliable quantification in biological matrices is therefore crucial. In humans, pholedrine is extensively metabolized, with a significant portion being excreted in the urine as a sulfate conjugate.[1] To ensure an accurate quantification of the total pholedrine, an enzymatic hydrolysis step is necessary to cleave this conjugate prior to extraction and analysis.[1] This application note provides a detailed protocol for the determination of total pholedrine in urine, combining enzymatic hydrolysis, solid-phase extraction, and HPLC-MS/MS detection.
Experimental
-
Pholedrine hydrochloride reference standard
-
Pholedrine-d5 hydrochloride (Internal Standard, IS)
-
β-glucuronidase/arylsulfatase from Helix pomatia[1]
-
Methanol (B129727) (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Ammonium acetate[1]
-
Acetic acid[1]
-
Solid-Phase Extraction (SPE) cartridges: C18, 100 mg, 3 mL[1]
-
Drug-free human urine
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, Waters)[1]
-
Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex, Thermo Fisher, Agilent)[1]
-
Analytical column: C18, 2.1 x 100 mm, 3.5 µm[1]
-
Nitrogen generator
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
pH meter
-
Stock Solutions: Prepare stock solutions of pholedrine and pholedrine-d5 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with methanol.[1]
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into drug-free urine to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).[1]
-
To 1 mL of urine sample, calibrator, or QC, add 50 µL of the internal standard working solution (e.g., 1 µg/mL Pholedrine-d5).[1]
-
Add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.0).[1]
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.[1]
-
Vortex the mixture and incubate at 60°C for 2 hours.[1]
-
Allow the samples to cool to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.[1]
-
Loading: Load the supernatant from the hydrolyzed sample onto the SPE cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[1]
-
Drying: Dry the cartridge under vacuum for 5 minutes.[1]
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 100 mm, 3.5 µm[1] |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.02% acetic acid[2] |
| Mobile Phase B | Methanol/Acetonitrile (3:1, v/v) with 0.02% acetic acid[2] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B initially, hold for 1 min; linear gradient to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B in 0.1 min and re-equilibrate for 2.9 min. |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | SCIEX 4000 QTRAP or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwelling Time (ms) | Collision Energy (V) |
| Pholedrine | 166.1 | 77.1 | 150 | 35 |
| 166.1 | 107.1 | 150 | 25 | |
| Pholedrine-d5 | 171.1 | 80.1 | 150 | 35 |
Results and Discussion
The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, and accuracy.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL (r² > 0.99)[1] |
| Limit of Detection (LOD) | 0.8 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1][2] |
| Intra-day Precision (%RSD) | 3.8 - 8.7%[1][2] |
| Inter-day Precision (%RSD) | 6.7 - 10.7%[1][2] |
| Recovery | > 85% |
The calibration curve was linear over the concentration range of 1 to 100 ng/mL with a coefficient of determination (r²) greater than 0.99.[1] The LOD and LLOQ were determined to be 0.8 ng/mL and 3 ng/mL, respectively, demonstrating sufficient sensitivity for routine analysis.[1][2] The intra- and inter-day precision were well within acceptable limits, with relative standard deviations (RSD) below 15%.[1][2] The extraction recovery was consistent and greater than 85%.
Diagrams
References
Application Notes and Protocols for Pholedrine Hydrochloride in Animal Models of Hypotension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pholedrine (B1677695) hydrochloride is a sympathomimetic amine that acts as a vasopressor agent.[1][2] Structurally related to ephedrine (B3423809) and methamphetamine, pholedrine stimulates both α- and β-adrenergic receptors, leading to vasoconstriction and increased cardiac output.[1][3] These properties make it a candidate for investigation in the management of hypotensive states. This document provides detailed protocols for the use of Pholedrine hydrochloride in animal models of hypotension, designed to assist researchers in the preclinical evaluation of its efficacy and safety.
The primary mechanism of action for pholedrine, like other sympathomimetics, involves the stimulation of the sympathetic nervous system. It can act directly on adrenergic receptors and may also indirectly promote the release of norepinephrine (B1679862) from sympathetic nerve terminals.[3] This dual action results in a rise in peripheral vascular resistance and an increase in myocardial contractility and heart rate, collectively leading to an elevation in blood pressure.[4]
Animal models are crucial for studying drug-induced hypotension and the efficacy of potential treatments.[5][6] Anesthetized models, for instance, are valuable for assessing cardiovascular liabilities and mechanisms of action in early drug discovery.[5] Various methods can be employed to induce hypotension in these models, including the administration of general anesthetics like isoflurane (B1672236) or specific hypotensive agents.[7][8]
Materials and Methods
Reagents
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., Isoflurane)
-
Heparinized saline
Equipment
-
Animal monitoring system (for ECG, blood pressure, heart rate)
-
Pressure transducer
-
Catheters (for arterial and venous lines)
-
Infusion pump
-
Ventilator (optional, depending on the anesthetic protocol)
-
Surgical instruments
-
Data acquisition system
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, or domestic cats are commonly used for cardiovascular studies.[4][6][7] The choice of species should be justified based on the specific research question.
-
Health Status: Animals should be healthy and free of cardiovascular disease, unless it is a specific component of the study design.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory environment before any experimental procedures.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
Animal Preparation and Anesthesia
-
Anesthetize the animal using an appropriate anesthetic agent. For example, isoflurane can be used for induction and maintenance of anesthesia.[7][8]
-
Place the animal on a surgical table and maintain body temperature.
-
Intubate the animal if necessary to ensure a patent airway, especially under general anesthesia.
-
Surgically implant catheters into a femoral artery for direct blood pressure monitoring and a femoral vein for drug administration.[5]
-
Connect the arterial catheter to a pressure transducer to continuously record blood pressure.
-
Allow the animal to stabilize under anesthesia for a period before inducing hypotension.
Induction of Hypotension
Hypotension can be induced by increasing the concentration of the inhalant anesthetic, such as isoflurane.[8] Alternatively, a bolus injection of a hypotensive agent can be administered. The target is typically a sustained drop in Mean Arterial Pressure (MAP) of 20-30% from the baseline.[9]
Preparation and Administration of this compound
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the animal's body weight.
-
Administer this compound intravenously. It can be given as a bolus injection or a constant rate infusion (CRI).[10]
-
Dosage: While specific dosages for pholedrine in hypotension models are not well-documented, a starting point can be extrapolated from similar sympathomimetic drugs like ephedrine. For example, in dogs, ephedrine has been used at doses of 0.05-0.2 mg/kg IV.[11] A dose-response study is recommended to determine the optimal dose of pholedrine.
Physiological Monitoring
Continuously monitor the following parameters before, during, and after drug administration:
-
Mean Arterial Pressure (MAP)
-
Systolic and Diastolic Blood Pressure
-
Heart Rate (HR)
-
Electrocardiogram (ECG)
-
Cardiac Output (if equipment is available)[5]
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the hemodynamic data collected during an experiment.
| Parameter | Baseline | Hypotension | Post-Pholedrine (5 min) | Post-Pholedrine (15 min) |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 70 ± 4 | 95 ± 6 | 100 ± 5 |
| Heart Rate (beats/min) | 130 ± 10 | 115 ± 8 | 140 ± 12 | 135 ± 10 |
| Cardiac Output (L/min) | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.9 ± 0.1 | 0.85 ± 0.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an animal model of hypotension.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to increased blood pressure.
References
- 1. Pholedrine - Wikipedia [en.wikipedia.org]
- 2. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of ephedrine and dopamine in dogs for the management of hypotension in routine clinical cases under isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaesthetised models for early phase drug discovery | Vivonics [vivonics-preclinical.com]
- 6. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Cardiovascular and respiratory effects of incremental doses of dopamine and phenylephrine in the management of isoflurane-induced hypotension in cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. vettimes.com [vettimes.com]
Formulation of Pholedrine Hydrochloride Ophthalmic Solution for Diagnostic Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pholedrine is a sympathomimetic amine utilized in ophthalmology as a mydriatic (pupil-dilating) agent.[1] It is particularly valuable in the diagnostic evaluation of Horner's syndrome, where it helps to differentiate between preganglionic and postganglionic lesions in the sympathetic pathway.[2][3][4] Pholedrine acts as an indirect adrenergic agonist, stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings in the iris dilator muscle, leading to mydriasis.[1][5]
While the user requested information on Pholedrine hydrochloride, the predominant and most extensively documented salt form for ophthalmic use is Pholedrine sulphate.[5] The formulation principles outlined in these application notes are based on the available data for Pholedrine sulphate and are expected to be largely applicable to the hydrochloride salt, with potential minor adjustments for pH and tonicity.
These comprehensive application notes and protocols provide a framework for the development of a stable, sterile, and effective Pholedrine ophthalmic solution for diagnostic purposes.
Target Formulation Profile
The ideal Pholedrine ophthalmic solution should meet several critical quality attributes to ensure patient safety, comfort, and clinical efficacy.
| Parameter | Target Value | Rationale |
| Pholedrine Concentration | 1.0% w/v | Clinically effective concentration for inducing mydriasis for diagnostic purposes.[2] |
| pH | 6.8 - 7.4 | Mimics the pH of lacrimal fluid to minimize ocular irritation and enhance patient comfort. |
| Tonicity | 280 - 320 mOsmol/kg | Isotonic with tears to prevent discomfort and damage to the corneal epithelium. |
| Viscosity | < 25 cP | Ensures easy instillation of the eye drops. |
| Appearance | Clear, colorless solution | Indicates product stability and is important for patient acceptance. |
| Sterility | Sterile | A mandatory requirement for all ophthalmic preparations to prevent eye infections.[6] |
| Stability | ≥ 24 months at 2-8°C | Ensures a commercially viable shelf-life. |
Formulation Components
The selection of appropriate excipients is crucial for the stability, safety, and efficacy of the ophthalmic solution.
| Component | Example | Concentration Range (% w/v) | Function |
| Active Pharmaceutical Ingredient (API) | Pholedrine Sulphate/Hydrochloride | 1.0 | Mydriatic agent |
| Buffering Agent | Boric Acid / Sodium Borate | 0.5 - 1.5 | Maintains pH and enhances stability. |
| Tonicity-adjusting Agent | Sodium Chloride | q.s. to isotonicity | Adjusts the tonicity of the formulation to be isotonic with tears. |
| Antioxidant | Sodium Metabisulfite (B1197395) | 0.01 - 0.1 | Protects Pholedrine from oxidative degradation. |
| Preservative | Benzalkonium Chloride | 0.005 - 0.02 | Ensures sterility of multi-dose formulations after opening. |
| Vehicle | Water for Injection (WFI) | q.s. to 100% | The solvent for the formulation.[7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mL Trial Batch of 1% Pholedrine Ophthalmic Solution
Materials:
-
Pholedrine Sulphate/Hydrochloride: 1.0 g
-
Boric Acid: 1.0 g[7]
-
Sodium Borate: q.s. to pH 7.0[7]
-
Sodium Chloride: q.s. to tonicity[7]
-
Sodium Metabisulfite: 0.05 g[7]
-
Benzalkonium Chloride (50% solution): 0.02 mL[7]
-
Water for Injection (WFI): q.s. to 100 mL[7]
Procedure:
-
Preparation of Buffer Vehicle: In a sterile beaker, dissolve boric acid and sodium metabisulfite in approximately 80 mL of WFI. To minimize oxygen exposure, this step should be performed under a nitrogen blanket.[7]
-
pH Adjustment: Adjust the pH of the solution to 7.0 with a solution of sodium borate.[7]
-
Tonicity Adjustment: Add sodium chloride to achieve an isotonic solution (approximately 280-320 mOsmol/kg). The exact amount should be calculated based on the contribution of the other components.
-
Addition of Preservative: Add the specified amount of benzalkonium chloride solution and mix thoroughly.
-
Dissolution of API: Slowly add the Pholedrine salt to the buffered vehicle while stirring until completely dissolved.
-
Final Volume Adjustment: Add WFI to bring the final volume to 100 mL.
-
Sterilization: Sterilize the solution by filtering it through a sterile 0.22 µm syringe filter into a sterile final storage bottle under aseptic conditions.[8]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method can be used to determine the assay of Pholedrine and to detect any degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a standard solution of Pholedrine in the mobile phase at a concentration of 100 µg/mL.[7]
-
Sample Preparation: Dilute the ophthalmic solution with the mobile phase to a theoretical concentration of 100 µg/mL of Pholedrine.[7]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.
-
Acid/Base Hydrolysis: Treat the sample with 0.1N HCl and 0.1N NaOH at 60°C for 24 hours.[7]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
Protocol 4: Stability Study Protocol
A comprehensive stability study is necessary to determine the shelf-life of the final formulation.
Storage Conditions and Testing Frequency:
| Storage Condition | Testing Frequency (Months) |
| Long-Term: 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 |
Parameters to be Tested:
-
Appearance (Visual Inspection)
-
pH
-
Assay of Pholedrine (by stability-indicating HPLC)
-
Related Substances/Degradation Products (by stability-indicating HPLC)
-
Preservative Efficacy Testing (at the beginning and end of the study)
-
Sterility Testing (at the beginning and end of the study)
Signaling Pathway and Experimental Workflow
Signaling Pathway of Pholedrine-Induced Mydriasis
Pholedrine, as an indirect sympathomimetic amine, does not directly bind to adrenergic receptors. Instead, it acts by stimulating the release of norepinephrine (NE) from the presynaptic nerve terminals of the sympathetic nervous system that innervate the iris dilator muscle.[3] This released norepinephrine then binds to α1-adrenergic receptors on the iris dilator muscle, initiating a signaling cascade that leads to muscle contraction and subsequent pupil dilation (mydriasis).[3][9]
Caption: Signaling pathway of Pholedrine-induced mydriasis.
Experimental Workflow for Formulation and Testing
The development and validation of a Pholedrine ophthalmic solution involves a systematic workflow from formulation development to stability testing.
Caption: Experimental workflow for formulation and testing.
References
- 1. Early phase of pupil dilation is mediated by the peripheral parasympathetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Iris dilator muscle - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pholedrine - Wikipedia [en.wikipedia.org]
- 6. Pholedrin liquidum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies of alpha-adrenoceptor antagonists on sympathetic mydriasis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of Pholedrine Hydrochloride in the Diagnosis of Horner's Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Horner's syndrome is a clinical triad (B1167595) of symptoms—miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating)—resulting from a disruption of the oculosympathetic pathway. Pharmacological testing is a crucial step in confirming the diagnosis and localizing the lesion along this pathway. Pholedrine (B1677695) hydrochloride, an indirect-acting sympathomimetic amine, serves as a valuable diagnostic tool for this purpose, particularly in distinguishing between preganglionic and postganglionic lesions.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the use of Pholedrine in a research and clinical setting.
Mechanism of Action
Pholedrine acts by stimulating the release of norepinephrine (B1679862) (NE) from the presynaptic nerve terminals of the third-order (postganglionic) neuron of the oculosympathetic pathway.[3] This released norepinephrine then binds to α1-adrenergic receptors on the iris dilator muscle, causing pupillary dilation (mydriasis).[7][8]
In a healthy individual or in a patient with a preganglionic (first or second-order neuron) lesion, the postganglionic neuron is intact and contains stores of norepinephrine. Instillation of Pholedrine will therefore cause the pupil to dilate.[2][3] However, in a patient with a postganglionic lesion, the nerve terminal is degenerated, and the norepinephrine stores are depleted.[3] Consequently, Pholedrine will fail to elicit a significant mydriatic response.[2]
Quantitative Data Summary
The following tables summarize the expected pupillary responses to the administration of Pholedrine hydrochloride in various scenarios.
Table 1: Pupillary Response to 1% this compound in Healthy Subjects and Horner's Syndrome Patients
| Subject Group | Baseline Pupil Diameter (mm) | Pupil Diameter after Pholedrine (mm) | Change in Pupil Diameter (mm) | Interpretation |
| Healthy Subjects | Variable | Significant increase | Mean increase of ~2.2 mm[2] | Normal sympathetic innervation |
| Horner's Syndrome (Preganglionic Lesion) | Miotic | Dilation equal to or greater than the unaffected eye | Significant increase | Intact postganglionic neuron |
| Horner's Syndrome (Postganglionic Lesion) | Miotic | Minimal to no dilation | Minimal increase | Damaged postganglionic neuron |
Table 2: Comparative Efficacy of 1% Pholedrine and 0.5% Hydroxyamphetamine
| Drug | Concentration | Mydriatic Effect | Clinical Utility |
| This compound | 1% | Similar to 0.5% Hydroxyamphetamine[1][4][5][6] | Effective substitute for Hydroxyamphetamine[1][2][4][5] |
| Hydroxyamphetamine | 0.5% | Standard for localization of Horner's syndrome | Availability may be limited[1][4][5] |
Experimental Protocols
Protocol 1: Diagnostic Confirmation and Localization of Horner's Syndrome using 1% this compound Eye Drops
1. Objective: To pharmacologically confirm the diagnosis of Horner's syndrome and to localize the lesion to a preganglionic or postganglionic site.
2. Materials:
- 1% this compound ophthalmic solution (freshly prepared in 0.9% physiological saline)[4]
- Pupilometer or a ruler with millimeter markings for measuring pupil size
- Dimly lit room
- Camera for photographic documentation (optional)
- Informed consent forms and patient information sheets
3. Procedure:
- Baseline Measurement: Place the subject in a dimly lit room for at least 5-10 minutes to allow for pupil stabilization. Measure and record the baseline pupil diameter of both eyes. Note the degree of anisocoria (difference in pupil size).
- Drug Instillation: Instill one drop of 1% this compound solution into the conjunctival sac of both the affected and the unaffected eye.
- Observation Period: The maximal effect of Pholedrine is typically observed between 20 and 90 minutes after instillation.[2] The total duration of action can be up to 8-10 hours.[2]
- Post-Instillation Measurement: At 45-60 minutes post-instillation, remeasure the pupil diameter of both eyes under the same dimly lit conditions.
- Interpretation of Results:
- Preganglionic Lesion: The miotic pupil of the affected eye dilates, and the degree of anisocoria decreases or reverses. The dilation is comparable to or even slightly greater than the normal fellow eye.[2] This indicates that the postganglionic neuron is intact and capable of releasing norepinephrine.
- Postganglionic Lesion: The miotic pupil of the affected eye shows minimal or no dilation, while the normal pupil dilates as expected. The anisocoria will therefore increase. This suggests that the postganglionic neuron is damaged and has depleted stores of norepinephrine.[2]
4. Important Considerations:
- The cocaine test, if performed to initially diagnose Horner's syndrome, can interfere with the Pholedrine test. A washout period of at least 48 hours is recommended between the two tests to ensure maximal sensitivity of the Pholedrine test.[9]
- False-negative results with indirect sympathomimetics like hydroxyamphetamine (and presumably Pholedrine) can occur in the first week after an acute injury to the postganglionic neuron, as norepinephrine stores may not yet be depleted.[10]
- Repeated administration of Pholedrine should be spaced by at least 72 hours to allow for the replenishment of noradrenaline stores in the sympathetic neuron.[2]
Visualizations
Diagram 1: Signaling Pathway of Pholedrine-Induced Mydriasis
Caption: Mechanism of action of Pholedrine on the sympathetic nerve terminal.
Diagram 2: Diagnostic Workflow for Horner's Syndrome using Pholedrine
Caption: Step-by-step diagnostic protocol for Horner's syndrome localization.
Diagram 3: Logical Relationship in Pholedrine Test Interpretation
Caption: Correlation between neuron status, test outcome, and lesion site.
References
- 1. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pholedrine for determining the site of Horner syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. researchgate.net [researchgate.net]
- 5. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological testing in Horner's syndrome: a new paradigm [scielo.org.za]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pupillary response - Wikipedia [en.wikipedia.org]
- 9. Interaction of the indirectly acting topical sympathomimetics cocaine and pholedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. False-negative hydroxyamphetamine (Paredrine) test in acute Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Stable Aqueous Formulation of Pholedrine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pholedrine hydrochloride, a sympathomimetic amine, is utilized in ophthalmic preparations for its mydriatic properties.[1] The development of a stable aqueous formulation is critical to ensure its safety, efficacy, and shelf-life.[2] The primary challenge in formulating an aqueous solution of this compound is its susceptibility to degradation, primarily through oxidation of its phenolic hydroxyl group.[2][3] This document provides detailed application notes and protocols for the development of a stable aqueous formulation of this compound, focusing on parenteral (injection) and ophthalmic use.
Physicochemical Properties and Stability Profile
Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, is structurally related to other phenethylamine (B48288) derivatives like phenylephrine (B352888) and methamphetamine.[1] Its stability in aqueous solutions is significantly influenced by pH, temperature, exposure to light, and the presence of oxidizing agents.[2][3]
Degradation Pathways
The primary degradation pathway for Pholedrine in an aqueous solution is oxidation. The phenolic hydroxyl group is particularly prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This oxidative degradation can lead to the formation of colored byproducts and a loss of potency. Other potential degradation pathways include reactions involving the secondary amine group.[3]
Figure 1: Simplified degradation pathway of this compound.
Formulation Strategy for a Stable Aqueous Solution
A systematic approach is required to develop a stable aqueous formulation of this compound. This involves the careful selection of excipients to control pH, inhibit oxidation, and ensure the safety and efficacy of the final product.
Excipient Selection
The following table summarizes the key excipients and their roles in a stable this compound formulation.
| Excipient Category | Example(s) | Concentration Range (% w/v) | Purpose |
| Buffering Agent | Boric Acid / Sodium Borate, Citrate (B86180) Buffer, Phosphate Buffer | 0.5 - 2.0 | To maintain the pH within the optimal range for stability. |
| Antioxidant | Sodium Metabisulfite (B1197395), Sodium Bisulfite, Ascorbic Acid | 0.01 - 0.1 | To prevent oxidative degradation of the Pholedrine molecule.[4] |
| Chelating Agent | Disodium (B8443419) Edetate (EDTA) | 0.01 - 0.05 | To sequester metal ions that can catalyze oxidative reactions. |
| Tonicity-Adjusting Agent | Sodium Chloride, Mannitol | q.s. to isotonicity | To adjust the tonicity of the formulation to be compatible with physiological fluids. |
| Preservative (for multi-dose) | Benzalkonium Chloride | 0.005 - 0.02 | To prevent microbial growth in multi-dose formulations.[4] |
| Vehicle | Water for Injection (WFI) | q.s. to 100% | The solvent for the formulation.[4] |
pH Optimization
The stability of this compound is highly pH-dependent. While specific quantitative data for Pholedrine is limited, studies on the structurally similar compound, phenylephrine, suggest that a slightly acidic pH range is optimal for stability to minimize oxidation. A pH between 4.0 and 6.5 is generally recommended. A thorough pH-stability profile should be established for the specific formulation.
Experimental Protocols
Protocol for Formulation Preparation (Example: 1% w/v Injection)
This protocol describes the preparation of a 100 mL batch of a stable 1% (10 mg/mL) this compound injection.
Materials:
-
This compound: 1.0 g
-
Sodium Metabisulfite: 0.1 g
-
Disodium Edetate (EDTA): 0.01 g
-
Sodium Chloride: 0.7 g (or as required for isotonicity)
-
Citric Acid Monohydrate: q.s. for pH adjustment
-
Sodium Citrate Dihydrate: q.s. for pH adjustment
-
Water for Injection (WFI): q.s. to 100 mL
Procedure:
-
Preparation of Buffer Vehicle: In a sterile beaker, dissolve the citric acid and sodium citrate in approximately 80 mL of WFI to achieve a target pH of 5.5.
-
Addition of Antioxidant and Chelating Agent: Under a nitrogen blanket to minimize oxygen exposure, dissolve the sodium metabisulfite and disodium edetate in the buffered vehicle with gentle stirring.
-
Dissolution of API: Slowly add and dissolve the this compound in the vehicle.
-
Tonicity Adjustment: Add and dissolve the required amount of sodium chloride.
-
pH Adjustment: Check the pH of the solution and adjust to 5.5 ± 0.2 using a dilute solution of citric acid or sodium citrate if necessary.
-
Final Volume Adjustment: Add WFI to bring the final volume to 100 mL.
-
Sterile Filtration: Filter the solution through a sterile 0.22 µm filter into a sterile receiving vessel.
-
Filling and Sealing: Aseptically fill the solution into sterile vials and seal.
Figure 2: Workflow for the preparation of a stable this compound injection.
Protocol for Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify this compound and its degradation products.[2]
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the formulation with the mobile phase to a theoretical concentration of 100 µg/mL of this compound.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Quantify the amount of this compound and any degradation products by comparing the peak areas to the standard.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2]
Stress Conditions:
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 N HCl, heated at 80°C for 24 hours.[2]
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 N NaOH, heated at 80°C for 24 hours.[2]
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for 72 hours.[2]
-
Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Figure 3: Workflow for forced degradation studies of this compound.
Data Presentation: Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an anticipated stability profile based on data from structurally similar compounds like phenylephrine. This should be confirmed with experimental data for the specific this compound formulation.
| Stress Condition | Anticipated % Degradation |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 5 - 15% |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | 10 - 25% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 20 - 50% |
| Thermal Degradation (Solid, 80°C, 72h) | < 5% |
| Photolytic Degradation (ICH Q1B) | 10 - 30% |
Conclusion
The development of a stable aqueous formulation of this compound is achievable through a systematic approach that addresses its susceptibility to oxidative degradation. Careful selection of buffering agents, antioxidants, and chelating agents, along with optimization of the formulation pH, are critical for ensuring the stability and shelf-life of the drug product. The protocols and application notes provided in this document offer a comprehensive framework for researchers and drug development professionals to successfully formulate a robust and stable aqueous solution of this compound. It is imperative to conduct thorough stability studies, including forced degradation, to confirm the stability of the final formulation and to validate the analytical methods used for its assessment.
References
Application Notes and Protocols: In Vivo Microdialysis to Measure Pholedrine Hydrochloride-Induced Neurotransmitter Efflux
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure neurotransmitter efflux induced by pholedrine (B1677695) hydrochloride. Given the limited availability of direct quantitative data for pholedrine hydrochloride in publicly accessible literature, this document extrapolates its likely effects based on its structural and mechanistic similarities to other well-characterized indirect-acting sympathomimetics like amphetamine.
Introduction
Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathometic amine structurally related to methamphetamine.[1] It functions as an indirect-acting sympathomimetic agent, primarily exerting its effects by increasing the concentration of norepinephrine (B1679862) in the synaptic cleft.[1] Pholedrine is presumed to be a substrate for the norepinephrine transporter (NET) and, to a lesser extent, the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT).[1] Its mechanism of action involves uptake into the presynaptic terminal, disruption of vesicular storage of neurotransmitters, and subsequent transporter-mediated efflux into the synaptic cleft.[1]
In vivo microdialysis is a widely used technique in neuroscience for continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.[2][3] This powerful tool allows for the real-time measurement of neurotransmitter concentrations, providing valuable insights into the neurochemical effects of pharmacological agents like pholedrine.
Data Presentation: Neurotransmitter Efflux
Table 1: Amphetamine-Induced Dopamine Efflux in the Rat Striatum
| Amphetamine Dose (mg/kg, i.p.) | Peak Increase in Dopamine Efflux (% of Baseline) |
| 2 | ~400% |
| 4 | ~800% |
| 8 | ~1200% |
| 16 | ~1500% |
Data extrapolated from literature on amphetamine's effects in the rat striatum. The response to pholedrine may vary.
Table 2: Amphetamine-Induced Norepinephrine Efflux in the Rat Prefrontal Cortex
| Amphetamine Dose (mg/kg, i.p.) | Peak Increase in Norepinephrine Efflux (% of Baseline) |
| 0.5 | ~200% |
| 2.5 | ~500% |
Data extrapolated from literature on amphetamine's effects in the rat prefrontal cortex. The response to pholedrine may vary.
Experimental Protocols
This section provides a detailed protocol for conducting an in vivo microdialysis experiment to measure this compound-induced norepinephrine and dopamine efflux in the rat brain.
Materials
-
Male Wistar rats (250-300 g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4 with phosphate (B84403) buffer.
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm active membrane length, 20 kDa molecular weight cut-off)
-
Microinfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools
-
Dental cement
Surgical Procedure: Microdialysis Probe Implantation
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., for prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma; for striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Slowly lower the microdialysis probe to the desired ventral coordinate (e.g., for prefrontal cortex: DV -4.5 mm from dura; for striatum: DV -5.0 mm from dura).
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
Microdialysis Experiment
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose(s).
-
Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
Store the collected samples at -80°C until analysis.
Sample Analysis: HPLC-ECD
-
Analyze the dialysate samples for norepinephrine and dopamine concentrations using an HPLC-ECD system.
-
Separate the catecholamines on a reverse-phase column.
-
Detect the neurotransmitters using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
Data Analysis
-
Calculate the basal neurotransmitter concentration for each animal by averaging the concentrations from the baseline samples.
-
Express the post-drug administration neurotransmitter concentrations as a percentage of the baseline.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug-induced changes in neurotransmitter efflux.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for pholedrine-induced norepinephrine efflux.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis measurement of neurotransmitter efflux.
References
Application of Pholedrine Hydrochloride in Studies of Adrenergic Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pholedrine (B1677695) hydrochloride, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine that serves as a valuable tool in the study of adrenergic receptor function.[1][2] Its pharmacological profile is primarily characterized by an indirect sympathomimetic action, with a secondary, weaker direct agonist activity at adrenergic receptors.[1] This dual mechanism of action makes it a versatile compound for investigating the complexities of the sympathetic nervous system.
The principal mechanism of pholedrine involves stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][3] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic α- and β-adrenergic receptors.[1] Consequently, pholedrine is frequently employed in experimental setups to study the physiological and cellular effects of endogenous norepinephrine release. Its observed effects, such as increased heart rate and blood pressure, are consistent with the activation of β1- and α1-adrenergic receptors, respectively.[1][4]
While pholedrine is understood to possess some direct agonist activity at both α- and β-adrenergic receptors, it is important to note that there is a significant scarcity of publicly available quantitative data, such as binding affinities (Ki/Kd) and functional potencies (EC50), for its direct interaction with various adrenergic receptor subtypes.[1] Therefore, its application in studies aiming to delineate the specific pharmacological properties of receptor subtypes is limited. Instead, its strength lies in its use as a pharmacological tool to elicit a physiological response dependent on a functional presynaptic norepinephrine release machinery. A notable clinical and research application of this principle is its use in ophthalmic diagnostic tests for Horner's syndrome, where its ability to induce mydriasis is dependent on the integrity of postganglionic sympathetic neurons.[5][6][7]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the direct action of pholedrine hydrochloride, the following tables summarize its established mechanism and the expected functional outcomes of its application in relevant assays.
Table 1: Mechanism of Action of this compound
| Mechanism Type | Description | Key Adrenergic Receptors Involved |
| Primary: Indirect Sympathomimetic | Evokes the release of norepinephrine from presynaptic sympathetic neurons.[1][3] | All postsynaptic α- and β-adrenergic receptors |
| Secondary: Direct Agonist | Weak, direct stimulation of adrenergic receptors.[1] | α- and β-adrenergic receptors |
Table 2: Expected Functional Outcomes of this compound in Cellular Assays
| Assay Type | Adrenergic Receptor Subtype | Expected Outcome with Pholedrine | Primary Mechanism |
| cAMP Accumulation | β1, β2 (Gs-coupled) | Increased cAMP levels | Indirect (via Norepinephrine) & Weak Direct Agonism |
| cAMP Accumulation | α2 (Gi-coupled) | Decreased cAMP levels (in the presence of an adenylyl cyclase activator like forskolin) | Indirect (via Norepinephrine) & Weak Direct Agonism |
| Phosphoinositide Hydrolysis | α1 (Gq-coupled) | Increased inositol (B14025) phosphate (B84403) accumulation | Indirect (via Norepinephrine) & Weak Direct Agonism |
| Calcium Mobilization | α1 (Gq-coupled) | Increased intracellular calcium | Indirect (via Norepinephrine) & Weak Direct Agonism |
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound action.
Caption: Gs-coupled signaling pathway activated by Pholedrine.
References
- 1. benchchem.com [benchchem.com]
- 2. Pholedrine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting loss of potency of Pholedrine hydrochloride stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pholedrine (B1677695) hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for the loss of potency in Pholedrine hydrochloride stock solutions?
A1: The loss of potency in this compound solutions is primarily due to chemical degradation. The molecular structure of Pholedrine, specifically its phenolic hydroxyl group and secondary amine, makes it susceptible to oxidation.[1] Exposure to light (photodegradation) and elevated temperatures can accelerate these degradation processes.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound shows good solubility in dilute acids and alcohols.[4] For most in-vitro applications, sterile, purified water (e.g., Milli-Q or equivalent) or a buffered solution appropriate for your experimental system is recommended. The use of dilute acids can enhance solubility due to the protonation of the amino group.[4]
Q3: How should I store my this compound stock solutions to maintain potency?
A3: To ensure stability, stock solutions should be stored in airtight, light-resistant containers.[2][5] It is recommended to store solutions in a refrigerator at 2°C to 8°C.[2] For long-term storage, aliquoting the stock solution into smaller volumes and storing at -20°C or -80°C can minimize degradation from repeated freeze-thaw cycles. Always protect the solution from light.[2]
Q4: What is the expected shelf-life of a this compound stock solution?
A4: The shelf-life of a stock solution can vary based on the solvent, concentration, and storage conditions. When stored properly at 2-8°C and protected from light, a freshly prepared solution is generally recommended for use within a few weeks. For ophthalmic preparations, a 28-day expiry after opening is often advised due to the risk of contamination.[6][7] For critical applications, it is best to prepare fresh solutions or re-qualify the concentration of older stock solutions.
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, a change in the color of the solution, often to a yellowish or brownish tint, can indicate oxidative degradation. The appearance of precipitates may also suggest degradation or a loss of solubility, potentially due to changes in pH or solvent evaporation.
Q6: How can I verify the potency of my stock solution?
A6: The most reliable method to verify the potency and concentration of your this compound stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[8][9][10] This allows for the accurate quantification of the active compound and the detection of any degradation products.
Troubleshooting Guides
This section addresses specific issues you may encounter with your this compound stock solutions.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Loss of this compound potency in your stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Use a freshly opened container of this compound powder and prepare a new stock solution following the recommended protocol.
-
Compare results: Repeat the experiment using both the old and the new stock solutions to see if the results differ.
-
Quantify the concentration: If the issue persists, quantify the concentration of your stock solution using a validated analytical method like HPLC to confirm its potency.[9][10]
-
Issue 2: The stock solution has changed color.
-
Possible Cause: Oxidative degradation. The phenolic hydroxyl group in Pholedrine is susceptible to oxidation, which can result in colored byproducts.[1]
-
Troubleshooting Steps:
-
Discard the solution: A color change is a strong indicator of degradation. It is recommended to discard the solution.
-
Review storage procedures: Ensure that future stock solutions are stored in airtight containers, protected from light, and at the recommended temperature (2-8°C).[2] Consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.[5]
-
Issue 3: A precipitate has formed in the stock solution.
-
Possible Cause: This could be due to several factors:
-
Solubility issues: The concentration of the stock solution may be too high for the chosen solvent.
-
Temperature changes: If the solution was stored at a low temperature, the compound might have precipitated out.
-
Degradation: Some degradation products may be less soluble than the parent compound.
-
-
Troubleshooting Steps:
-
Gently warm the solution: Try gently warming the solution to see if the precipitate redissolves.
-
Verify solubility: Check the solubility of this compound in your chosen solvent at the prepared concentration.
-
Prepare a new, more dilute solution: If solubility is the issue, prepare a new stock solution at a lower concentration.
-
Filter the solution: If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerator)[2] | Reduces the rate of chemical degradation.[3] |
| Light | Protect from light (use amber vials or wrap in foil)[2] | Prevents photodegradation.[1][3] |
| Atmosphere | Store in a tightly sealed container[5] | Minimizes exposure to oxygen and humidity.[11] |
| Container | Glass or chemically resistant polymer | Prevents leaching and adsorption. |
Table 2: Susceptibility of Pholedrine to Forced Degradation Conditions
| Stress Condition | Anticipated Degradation | Key Structural Vulnerability |
| **Oxidative (e.g., H₂O₂) ** | High Susceptibility | Phenolic hydroxyl group[1] |
| Photolytic (UV/Vis Light) | Susceptible | Phenolic structure[1][3] |
| Thermal (Heat) | Moderate Susceptibility | Accelerates oxidation and other pathways[1] |
| Acid Hydrolysis | Low to Moderate Susceptibility | Generally stable, potential for minor degradation[1] |
| Base Hydrolysis | Moderate Susceptibility | Potential for degradation[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
-
Calculate Mass: Determine the required mass of this compound (Molar Mass: 201.69 g/mol ) for your desired volume. For 10 mL of a 10 mM solution, you will need 20.17 mg.
-
Weighing: Accurately weigh the this compound powder in a clean, dry weighing boat.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of sterile, purified water and gently swirl to dissolve the powder.
-
Final Volume: Once fully dissolved, bring the volume up to the 10 mL mark with purified water.
-
Mixing and Storage: Cap the flask and invert several times to ensure a homogenous solution. Transfer the solution to a sterile, amber glass vial for storage at 2-8°C.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Prepare Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix equal parts of the drug solution with 0.1 N HCl. Incubate at 80°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal parts of the drug solution with 0.1 N NaOH. Incubate at 80°C for 24 hours.[1]
-
Oxidative Degradation: Mix equal parts of the drug solution with 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.[1]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample protected from light.[1]
-
Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This is a general guideline; specific parameters may need to be optimized for your system.
-
System: HPLC with UV or MS detector.
-
Column: Reversed-phase C18 column.[9]
-
Mobile Phase: A gradient elution using a mixture of an ammonium (B1175870) acetate (B1210297) buffer and a methanol/acetonitrile mixture.[9][10]
-
Detection: UV detection at approximately 270-280 nm for the phenolic group, or Mass Spectrometry for higher sensitivity and specificity.[1][9]
-
Quantification: Prepare a calibration curve using certified reference standards of this compound at known concentrations. Calculate the concentration of the unknown sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for loss of Pholedrine potency.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for stock solution preparation and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Expiry dates - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Buy Pholedrine | 370-14-9 | >98% [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Navigating Medication Safety: A User's Guide to Expiry Dates and Beyond [ssmc.ae]
- 7. Shelf Life and Efficacy of Diagnostic Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of pholedrine in human serum using ion-pair extraction and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS/MS analysis of pholedrine in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Optimizing pH and buffer conditions for Pholedrine hydrochloride stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH and buffer conditions to ensure the stability of Pholedrine hydrochloride in experimental and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, a phenethylamine (B48288) derivative, is primarily influenced by pH, temperature, oxidizing agents, and light.[1] The presence of a phenolic hydroxyl group and a secondary amine in its structure makes it particularly susceptible to oxidative degradation.[1]
Q2: How does pH impact the stability of this compound?
Q3: Which buffer systems are recommended for formulations containing this compound?
A3: The choice of buffer is critical as buffer species themselves can catalyze degradation.[2] Commonly used buffers in pharmaceutical formulations include phosphate (B84403) and citrate (B86180) buffers.[2] For tetracaine (B1683103) hydrochloride, another drug prone to hydrolysis, phosphate and acetate (B1210297) buffers were found to provide satisfactory stability.[3] It is essential to evaluate the effect of different buffer systems and their concentrations on the stability of this compound. A general recommendation is to use the lowest buffer concentration that still provides adequate pH control.[3]
Q4: My this compound solution is showing a color change. What could be the cause?
A4: A color change often indicates chemical degradation, most commonly oxidation. The phenolic hydroxyl group in this compound is prone to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions or high pH. Ensure your solution is protected from light and stored at an appropriate temperature. The use of antioxidants or chelating agents like EDTA might be considered to prevent oxidative degradation.
Q5: How can I identify the degradation products of this compound?
A5: Stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, are essential for separating and identifying degradation products.[1] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products, which can then be characterized.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in solution | Inappropriate pH of the formulation. | Conduct a pH-rate profile study to identify the pH of maximum stability. Adjust the formulation pH accordingly using a suitable buffer system. |
| Buffer-catalyzed degradation. | Evaluate different buffer systems (e.g., phosphate, citrate, acetate) at various concentrations to find one that minimizes degradation while maintaining pH. | |
| Oxidative degradation. | Protect the solution from light and atmospheric oxygen. Consider adding an antioxidant or a chelating agent. | |
| Temperature instability. | Store the solution at recommended temperatures (e.g., refrigerated or controlled room temperature) and avoid temperature extremes. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Perform forced degradation studies to systematically generate and identify degradation products using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector. |
| Interaction with excipients. | Conduct compatibility studies with all formulation excipients to identify any potential interactions leading to degradation. | |
| Precipitation in the formulation | pH shift leading to solubility issues. | Ensure the buffer system has adequate capacity to maintain the pH within the desired range where this compound is soluble and stable. |
| Formation of an insoluble degradation product. | Characterize the precipitate to determine if it is a degradation product. Optimize formulation conditions to prevent its formation. |
Data Presentation
While specific quantitative stability data for this compound is limited in the available literature, the following table provides illustrative data based on forced degradation studies of the structurally similar compound, Phenylephrine HCl. This data should be used as a general guide and must be confirmed by direct experimental studies on this compound.
Table 1: Illustrative Forced Degradation Data for a Structurally Similar Compound (Phenylephrine HCl)
| Stress Condition | Reagents and Conditions | Illustrative % Degradation |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 24h | ~15-25% |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 24h | ~10-20% |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24h | ~30-40% |
| Thermal Degradation | Solid state, 80°C, 72h | Stable |
| Photolytic Degradation | Exposure to light as per ICH Q1B | Stable |
Data is extrapolated for illustrative purposes and is based on typical results from forced degradation studies on structurally similar compounds.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[1]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for Pholedrine (e.g., ~270-280 nm for phenolic compounds).[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1]
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 N HCl, heated at 80°C for 24 hours.[1]
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 N NaOH, heated at 80°C for 24 hours.[1]
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for 72 hours.[1]
-
Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.[1]
Visualizations
Caption: Workflow for Determining the Optimal pH for Pholedrine HCl Stability.
Caption: Troubleshooting Decision Tree for Pholedrine HCl Instability Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a citrate buffer system on the solid-state chemical stability of lyophilized quinapril preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
Identifying and characterizing degradation products of Pholedrine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Pholedrine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation products important?
This compound, chemically known as 4-[2-(methylamino)propyl]phenol hydrochloride, is a sympathomimetic amine.[1] The study of its degradation products is a critical aspect of pharmaceutical development and quality control. Regulatory bodies like the International Council for Harmonisation (ICH) require forced degradation studies to understand a drug's intrinsic stability, identify potential impurities that could arise during manufacturing and storage, and develop stability-indicating analytical methods.[2][3] This ensures the safety, efficacy, and shelf-life of the final drug product.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which features a phenolic hydroxyl group and a secondary amine, Pholedrine is susceptible to several degradation pathways, particularly under stress conditions:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, potentially forming quinone-like structures. The secondary amine can also be oxidized to form an N-oxide.
-
N-Demethylation: The N-methyl group can be cleaved, leading to the formation of its primary amine analogue, 4-hydroxyamphetamine (Norpholedrine).
-
Dehydration: Similar to other sympathomimetic amines with a hydroxyl group, dehydration is a possible degradation pathway, especially under acidic conditions and heat. This would result in the formation of an unsaturated derivative.
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[3] Typical stress conditions, as recommended by ICH guidelines, include:
-
Acid Hydrolysis: Treatment with a strong acid, such as 0.1 M HCl, at elevated temperatures.
-
Base Hydrolysis: Exposure to a strong base, like 0.1 M NaOH, at elevated temperatures.
-
Oxidation: Reaction with an oxidizing agent, commonly 3% hydrogen peroxide.
-
Thermal Degradation: Subjecting the solid drug substance to high temperatures.
-
Photodegradation: Exposing the drug substance to UV and visible light.
Troubleshooting Guides
Problem: My HPLC analysis shows new, unexpected peaks in my this compound sample.
-
Possible Cause: These new peaks likely represent degradation products formed due to improper storage or handling of your sample.
-
Solution:
-
Confirm Degradation: Re-analyze a freshly prepared standard of this compound to ensure the issue is with the sample and not the analytical method or system.
-
Investigate Storage Conditions: Review the storage conditions of the affected sample. Exposure to light, elevated temperatures, or incompatible container materials can promote degradation.
-
Perform Forced Degradation: To identify the unknown peaks, conduct a systematic forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the degradation pathway.
-
Utilize LC-MS/MS: For structural elucidation of the new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool. It provides molecular weight and fragmentation data, which are crucial for identifying the chemical structures of the degradation products.
-
Problem: I am not observing any significant degradation of this compound under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough to induce degradation, or the duration of the study may be too short.
-
Solution:
-
Increase Stressor Severity: Consider increasing the concentration of the acid, base, or oxidizing agent. For thermal stress, a higher temperature can be used.
-
Extend Exposure Time: Prolong the duration of the stress study to allow for sufficient degradation to occur.
-
Monitor Periodically: Sample and analyze at intermediate time points to track the progress of degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a known quantity of solid this compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent to the original concentration.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
3. Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its more polar or less polar degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following table summarizes the potential degradation products of this compound based on its chemical structure and data from structurally related compounds. The percentage of degradation is hypothetical and should be determined experimentally.
| Stress Condition | Potential Degradation Product | Predicted Molecular Weight ( g/mol ) | Potential % Degradation |
| Acid Hydrolysis | Dehydrated Pholedrine | 147.22 | 10-20% |
| Base Hydrolysis | Oxidized/Rearranged Products | Varies | 5-15% |
| Oxidative (H₂O₂) | Pholedrine N-oxide | 181.23 | 15-30% |
| Oxidative (H₂O₂) | Quinone-like structures | Varies | 15-30% |
| Thermal | Varies (likely accelerates other pathways) | Varies | 5-10% |
| Photolytic | Varies | Varies | 5-15% |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Strategies to Improve the Solubility of Pholedrine Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pholedrine hydrochloride in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
Pholedrine, also known as 4-hydroxymethamphetamine, is a sympathomimetic amine.[1][2] It is structurally related to amphetamine and methamphetamine.[1][2] For in vitro studies, achieving an appropriate and stable concentration in aqueous-based buffers and cell culture media is crucial for obtaining accurate and reproducible results. Pholedrine as a free base has slight solubility in water.[3] While its hydrochloride salt form enhances aqueous solubility, researchers may still encounter precipitation, especially at higher concentrations or in physiological pH ranges.[3][4]
Q2: What are the known solubility properties of this compound?
Q3: My this compound precipitated when I added my DMSO stock solution to my aqueous buffer/cell culture medium. What should I do?
This is a common issue known as "crashing out," where the compound is soluble in the organic stock solution but not in the final aqueous environment. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound.
-
Use a co-solvent system: Instead of diluting directly into a fully aqueous solution, use a mixture of the aqueous medium and a water-miscible organic solvent.
-
Adjust the pH: Since this compound is more soluble in acidic conditions, slightly lowering the pH of your buffer (if your experimental system allows) can help maintain solubility.[4][5]
-
Use solubilizing excipients: Consider incorporating cyclodextrins or surfactants to enhance aqueous solubility.
Troubleshooting Guide
Issue 1: Difficulty Dissolving a this compound Stock Solution
If you are having trouble dissolving this compound to make a concentrated stock solution, consider the following:
-
Choice of Solvent: While this compound has some aqueous solubility, for high-concentration stock solutions, organic solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[6]
-
Gentle Heating and Sonication: Aiding dissolution by gently warming the solution (e.g., in a 37°C water bath) and using a sonicator can be effective. Be cautious with temperature-sensitive compounds, although Pholedrine is relatively stable.
Issue 2: Precipitation in Cell Culture Media
Precipitation in cell culture media can be caused by the compound itself or by interactions with media components.
-
Media Components: Phosphate-buffered saline (PBS) and some culture media are rich in salts that can decrease the solubility of hydrochloride compounds (the "common ion effect").[7]
-
pH of Media: Most cell culture media are buffered to a physiological pH of around 7.4. As Pholedrine is a weak base with a pKa of 9.73 for the methylamino group, its solubility is lower at this pH compared to more acidic conditions.[3]
-
Troubleshooting Steps:
-
Prepare a fresh stock solution in 100% DMSO.
-
Warm the cell culture medium to 37°C before adding the compound.
-
Perform a serial dilution of the stock solution in the pre-warmed medium rather than a single large dilution.
-
Keep the final DMSO concentration low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[4]
-
Data Presentation
Table 1: Physicochemical Properties of Pholedrine
| Property | Value | Reference(s) |
| IUPAC Name | 4-[2-(methylamino)propyl]phenol | [3] |
| Molecular Formula | C₁₀H₁₅NO | [3] |
| Molecular Weight | 165.23 g/mol | [3] |
| pKa (acidic group) | 11.19 (phenolic hydroxyl) | [3] |
| pKa (basic group) | 9.73 (methylamino) | [3] |
| Predicted logP | 1.12 - 1.7 | [1][2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 3 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [6] |
| Ethanol | 20 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [6] |
| Water | Slightly soluble (base), Soluble (sulfate salt) | [3][8] |
| Dilute Acids | Readily soluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it in a 37°C water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Solubilization using a Co-solvent System
This protocol is adapted from a method used for the structurally similar compound, 4-Hydroxyamphetamine.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents in order, mixing after each addition:
-
40% (v/v) PEG300
-
10% (v/v) of your this compound DMSO stock solution
-
5% (v/v) Tween-80
-
-
Mix the solution thoroughly.
-
Add 45% (v/v) of saline or your desired aqueous buffer to reach the final volume.
-
This will result in a clear solution with improved solubility for further dilution into your experimental system.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in saline).
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 90% (v/v) of the HP-β-CD solution.
-
Add 10% (v/v) of the this compound DMSO stock solution to the HP-β-CD solution.
-
Vortex thoroughly to ensure complete mixing and complexation.
-
This formulation can then be further diluted into your assay medium.
Potential Interferences of Solubilizing Agents in In Vitro Assays
It is crucial to be aware that the agents used to improve solubility can sometimes interfere with in vitro assays.
-
DMSO: While widely used, DMSO is not inert. At concentrations as low as 0.1%, it can induce changes in gene expression, and at higher concentrations (typically >0.5-1%), it can cause cytotoxicity.[4][9][10] It is always recommended to include a vehicle control (the same concentration of DMSO as in your experimental samples) in your assays.
-
Cyclodextrins: Cyclodextrins can extract cholesterol from cell membranes, which can lead to cytotoxicity at higher concentrations.[8][11] The level of toxicity varies depending on the type of cyclodextrin (B1172386) and the cell line used.[8][11] They can also interfere with assays that use fluorescent reporter molecules, such as the resazurin (B115843) cell viability assay, by forming inclusion complexes with the fluorescent product.[12]
-
Surfactants (e.g., Tween-80): Surfactants can affect enzyme kinetics and the stability of proteins.[13][14] Non-ionic surfactants are generally considered less harsh than anionic surfactants.[14] They can also impact cell membrane integrity. Always include a vehicle control with the surfactant in your experiments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pholedrine - Wikipedia [en.wikipedia.org]
- 3. Buy Pholedrine | 370-14-9 | >98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. AMPHETAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kinetics of reactions catalyzed by enzymes in solutions of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
Addressing discoloration of Pholedrine hydrochloride solutions upon storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the common issue of discoloration in Pholedrine (B1677695) hydrochloride solutions during storage.
Frequently Asked Questions (FAQs)
Q1: Why is my Pholedrine hydrochloride solution turning yellow/brown over time?
A1: The discoloration of this compound solutions is typically due to oxidative degradation. Pholedrine has a phenolic hydroxyl group in its chemical structure, which is susceptible to oxidation.[1] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen or metal ions.[1] The oxidation products are often colored compounds, leading to the observed change in the solution's appearance.
Q2: What are the likely degradation products causing the color change?
A2: While specific degradation products for Pholedrine are not extensively documented in publicly available literature, the degradation of similar phenolic compounds often involves the formation of quinone-type structures. These quinones can further polymerize to form larger, highly colored molecules. The degradation process is primarily driven by oxidation of the phenolic group.
Q3: How can I prevent or minimize the discoloration of my this compound solution?
A3: To minimize discoloration, it is crucial to protect the solution from conditions that promote oxidation. Recommended preventative measures include:
-
Storage in light-resistant containers: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.
-
Inert atmosphere: Purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.[2]
-
Controlled temperature: Store the solution at recommended low temperatures, avoiding exposure to heat.
-
pH control: Maintaining a slightly acidic pH may improve stability.[2]
-
Use of antioxidants and chelating agents: The addition of antioxidants can inhibit the oxidation process, while chelating agents can bind metal ions that may catalyze degradation.
Troubleshooting Guide: Discolored Solutions
Issue: My this compound solution has changed color.
This guide will help you identify the potential cause and find a suitable solution.
| Observation | Potential Cause | Recommended Action |
| Solution turns yellow/brown upon exposure to light. | Photodegradation: Light, especially UV, can accelerate oxidative degradation. | Store solutions in amber glass vials or protect clear vials from light. Conduct experiments under reduced light conditions if possible. |
| Discoloration is faster at room temperature than in the refrigerator. | Thermal Degradation: Higher temperatures increase the rate of chemical reactions, including oxidation. | Store stock and working solutions at controlled, cool temperatures as recommended for the product. |
| Discoloration occurs in solutions prepared with certain buffers or water sources. | Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffer to sequester metal ions. |
| Solution discolors over time even when stored in the dark and refrigerated. | Oxidation by Dissolved Oxygen: Oxygen dissolved in the solvent can still cause gradual oxidation. | For long-term storage, consider de-gassing your solvent before preparing the solution and purging the container's headspace with an inert gas (e.g., nitrogen, argon). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help identify the primary factors causing the degradation of your this compound solution and generate potential degradation products for analytical characterization.
Objective: To determine the degradation pathway and identify degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector
-
LC-MS/MS system (for identification of degradation products)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Store one sample at room temperature and another at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Store one sample at room temperature and another at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[1]
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C for 72 hours.[1]
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used as a starting point for analyzing this compound and its degradation products. Method optimization may be required for your specific instrumentation and application.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all degradation products.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | UV detection at approximately 275 nm.[1] A PDA detector is recommended to evaluate peak purity and identify shifts in the UV spectra of degradation products. |
| Column Temperature | 30°C |
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solutions
| Factor | Condition | Expected Impact on Stability | Primary Degradation Pathway Affected |
| pH | Acidic (e.g., pH < 4) | Generally more stable | Oxidation |
| Neutral to Basic (e.g., pH > 7) | Decreased stability | Oxidation | |
| Temperature | Increased Temperature | Decreased stability | All pathways, especially oxidation |
| Light | Exposure to UV/Visible Light | Decreased stability | Photodegradation, Oxidation |
| Oxygen | Presence of dissolved oxygen | Decreased stability | Oxidation |
| Metal Ions | Presence of trace metals (e.g., Cu²⁺, Fe³⁺) | Decreased stability | Catalyzed Oxidation |
Visualizations
Caption: Troubleshooting logic for discolored Pholedrine solutions.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential oxidative degradation pathway of Pholedrine.
References
Overcoming matrix effects in LC-MS/MS analysis of Pholedrine hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of Pholedrine (B1677695) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common analytical challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Pholedrine hydrochloride?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Pholedrine, due to co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine). These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.
For this compound analysis, common sources of matrix effects include phospholipids (B1166683) from plasma, salts from urine, and proteins from serum. These interferences can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic, toxicological, and clinical study data.
Q2: How can I quantitatively assess matrix effects in my this compound assay?
A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of Pholedrine in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The ratio of these two peak areas is known as the Matrix Factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no significant matrix effect.
The Matrix Effect (%) can be calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression.[1]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation is critical for removing interfering matrix components. The most effective techniques for this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Protein precipitation is a simpler but generally less clean method that can lead to more significant matrix effects.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher recovery compared to LLE.[2] Reversed-phase (e.g., C18) and mixed-mode cation-exchange SPE are highly effective for a basic compound like Pholedrine.
-
Liquid-Liquid Extraction (LLE): A cost-effective method that can provide good recovery but may be less efficient at removing all matrix interferences compared to SPE.
Q4: Which internal standard is suitable for the analysis of this compound?
A4: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated Pholedrine). If a stable isotope-labeled analog is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. For Pholedrine analysis, deuterated analogs of methamphetamine, such as D11-methamphetamine or D5-methylenedioxymethamphetamine, have been successfully used.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.
Problem: Significant Ion Suppression
Step 1: Evaluate and Optimize Sample Preparation Inefficient sample preparation is a primary cause of ion suppression.[1] The goal is to remove as many interfering matrix components as possible while maximizing the recovery of Pholedrine.
-
If using Protein Precipitation: This method is prone to leaving behind phospholipids, a major cause of ion suppression. Consider switching to a more robust technique like SPE.
-
If using LLE: Optimize the extraction solvent and pH to improve the selectivity for Pholedrine and minimize the co-extraction of interferences. The pH of the aqueous sample should be adjusted to be basic (e.g., pH 10) to ensure Pholedrine is in its neutral form for efficient extraction into an organic solvent.
-
If using SPE:
-
Ensure proper conditioning and equilibration of the cartridge. This is crucial for consistent retention of the analyte.
-
Optimize the wash steps. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the Pholedrine. A common strategy is to use a sequence of washes with increasing organic solvent concentration.
-
Consider a mixed-mode SPE cartridge. For a basic compound like Pholedrine, a mixed-mode sorbent with both reversed-phase and cation-exchange properties can provide superior cleanup.
-
Step 2: Optimize Chromatographic Conditions The goal of chromatography is to separate Pholedrine from any remaining matrix components that were not removed during sample preparation.[1]
-
Gradient Elution: Develop a gradient that provides good separation of Pholedrine from the void volume where many highly polar interferences elute. An initial hold at a low organic mobile phase composition can help to wash these interferences to waste.[1]
-
Mobile Phase Additives: Use volatile mobile phase additives that are compatible with mass spectrometry. Formic acid (0.1%) or ammonium (B1175870) formate (B1220265) (~5 mM) are good choices for positive ion mode ESI.[1] Avoid non-volatile buffers like phosphates.
-
Column Chemistry: A standard C18 column is often suitable. If co-elution with interferences persists, consider a column with a different selectivity, such as a phenyl-hexyl column.
Step 3: Adjust MS Source Parameters and Consider a Divert Valve
-
Optimize Source Parameters: Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for Pholedrine to maximize its signal.
-
Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the early part of the run when highly polar, non-retained matrix components are eluting. This prevents them from entering the mass spectrometer and causing suppression.
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation methods for Pholedrine analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85 - 95% | -40% to -60% | Fast and simple | High potential for ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | -20% to -40% | Cost-effective, good recovery | Can be labor-intensive, less clean than SPE |
| Solid-Phase Extraction (SPE) - C18 | > 85% | -10% to -25% | High recovery, good cleanup | Method development can be more complex |
| Solid-Phase Extraction (SPE) - Mixed-Mode | > 90% | < -15% | Excellent cleanup, high specificity | Higher cost of cartridges |
*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression.[1] Data is representative and may vary based on specific laboratory conditions and protocols.
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) - Reversed-Phase (C18)
This protocol is adapted from a validated method for the determination of Pholedrine in human body fluids.[3]
-
Sample Pre-treatment: To 1 mL of plasma or urine, add a suitable internal standard (e.g., D11-methamphetamine). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., SPEC-C18AR/MP3®) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[2][3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[2]
-
Washing:
-
Analyte Elution: Elute Pholedrine and the internal standard with 3 mL of a suitable organic solvent mixture (e.g., methanol/acetonitrile 3:1, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Method 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water with 0.02% acetic acid.[3]
-
Mobile Phase B: Methanol/acetonitrile (3:1, v/v) with 0.02% acetic acid.[3]
-
Gradient: A suitable gradient to separate Pholedrine from matrix components (e.g., 50% B to 70% B over several minutes).[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pholedrine: Precursor ion (m/z) -> Product ion (m/z) (specific transitions need to be optimized in the laboratory).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific transitions for the chosen internal standard).
-
-
Collision Energy: Optimized for each transition.
-
Visualizations
Caption: General workflow for LC-MS/MS analysis of Pholedrine.
Caption: Troubleshooting decision tree for overcoming matrix effects.
References
Validation & Comparative
Validation of an analytical method for Pholedrine hydrochloride using ICH guidelines
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Pholedrine hydrochloride, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) guidelines. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a specific method is suitable for its intended purpose. The ICH Q2(R2) guideline outlines the key validation characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). This guide compares the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the intended application, the required sensitivity and selectivity, and the available instrumentation. This section compares the performance of three common analytical techniques based on published validation data.
Data Presentation: Summary of Validation Parameters
The following tables summarize the key validation parameters for different analytical methods for Pholedrine and the structurally similar compound, Phenylephrine hydrochloride.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Pholedrine
| Validation Parameter | Performance Characteristic |
| Specificity | High; based on retention time and mass fragmentation. |
| Linearity | 1 - 100 ng/mL (r=0.999) |
| Range | 1 - 100 ng/mL |
| Accuracy | Data not available in reviewed literature. |
| Precision (RSD%) | Intra-day: 3.8-8.7%; Inter-day: 6.7-10.7% |
| Limit of Detection (LOD) | 0.8 ng/mL |
| Limit of Quantitation (LOQ) | 3 ng/mL |
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection for Phenylephrine Hydrochloride *
| Validation Parameter | Performance Characteristic |
| Specificity | The method is selective for the determination of the assay. |
| Linearity | Range of 50% to 150% of the working concentration. |
| Range | 50% to 150% of the working concentration. |
| Accuracy (% Recovery) | Within 97-103% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 6.17 µg/mL |
| Limit of Quantitation (LOQ) | 18.68 µg/mL |
*Data is for Phenylephrine hydrochloride, a structurally similar compound, and is presented as a representative example of a validated RP-HPLC method.
Method 3: UV-Visible Spectrophotometry for Phenylephrine Hydrochloride *
| Validation Parameter | Performance Characteristic |
| Specificity | No interference from common excipients. |
| Linearity | 2-10 µg/mL (r = 0.999) |
| Range | 2-10 µg/mL |
| Accuracy (% Recovery) | 98.6-99.17% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.079 µg/mL |
| Limit of Quantitation (LOQ) | 0.24 µg/mL |
*Data is for Ephedrine hydrochloride and Phenylephrine hydrochloride, structurally similar compounds, and is presented as a representative example of a validated UV-Visible spectrophotometric method.
Method 4: Gas Chromatography-Mass Spectrometry (GC-MS) for Pholedrine
| Validation Parameter | Performance Characteristic |
| Specificity | High; based on retention time and mass fragmentation. |
| Linearity | Data not available in reviewed literature. |
| Range | Data not available in reviewed literature. |
| Accuracy | Data not available in reviewed literature. |
| Precision (RSD%) | Data not available in reviewed literature. |
| Limit of Detection (LOD) | Data not available in reviewed literature. |
| Limit of Quantitation (LOQ) | Data not available in reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. This section provides an overview of the experimental protocols for the key analytical techniques discussed.
RP-HPLC Method for this compound
This method is suitable for the quantitative analysis of this compound in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH is adjusted as needed for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the mobile phase, and diluted to a concentration within the calibration range. The solution is then filtered before injection.
UV-Visible Spectrophotometric Method for this compound
This is a simple and cost-effective method for the estimation of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which this compound is freely soluble and stable (e.g., distilled water, methanol, or a buffer solution).
-
Wavelength of Maximum Absorbance (λmax): The absorbance spectrum of a standard solution of this compound is recorded to determine the λmax.
-
Standard Preparation: A stock solution of the reference standard is prepared and diluted to obtain a series of concentrations for the calibration curve.
-
Sample Preparation: The sample is dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.
-
Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
GC-MS Method for this compound
GC-MS is a powerful technique for the identification and quantification of Pholedrine, particularly in complex matrices.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for the analysis of amines (e.g., a DB-5ms or similar).
-
Carrier Gas: An inert gas such as Helium or Nitrogen.
-
Injection Mode: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: An optimized temperature program for the oven is used to achieve good separation of Pholedrine from other components.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: May involve extraction and derivatization to improve the chromatographic properties and volatility of Pholedrine.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the validation of an analytical method according to ICH guidelines and the general procedure for HPLC analysis.
Comparative Analysis of Pholedrine Hydrochloride and its Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the potency and efficacy of racemic Pholedrine (B1677695) hydrochloride and its constituent enantiomers. Due to a lack of direct comparative studies on the individual enantiomers, this document summarizes the known pharmacology of racemic pholedrine and extrapolates potential stereoselective differences based on structurally related compounds. Detailed experimental protocols for assays that can elucidate these differences are also provided.
Mechanism of Action: An Indirect Sympathomimetic
Pholedrine primarily exerts its effects as an indirect-acting sympathomimetic agent. Its principal mechanism involves stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1] This action increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of adrenergic receptors and subsequent physiological responses, such as vasoconstriction and increased heart rate. While some related compounds, like ephedrine, exhibit both direct (receptor agonist) and indirect actions, pholedrine's activity is thought to be predominantly indirect.[1]
Pharmacokinetic Profile: Evidence of Stereoselectivity
While direct comparative data on the pharmacodynamics of pholedrine enantiomers are scarce, a study on the disposition of p-hydroxymethamphetamine (pholedrine) enantiomers in rats revealed slight stereoselectivity in their pharmacokinetics.
| Parameter | (S)-(+)-Pholedrine | (R)-(-)-Pholedrine | Note |
| Clearance (mL/min/kg) | 83.9 | 93.5 | The clearance of the (R)-enantiomer was slightly but statistically significantly greater. |
| Steady-State Volume of Distribution (L/kg) | 3.15 ± 0.84 | 4.23 ± 1.76 | No significant difference reported. |
| Unchanged in Urine (%) | 34 | 29 | A higher percentage of the (S)-enantiomer was excreted unchanged. |
| Conjugated in Urine (%) | 52 | 57 | A higher percentage of the (R)-enantiomer was excreted in a conjugated form. |
| Data from a study in male Sprague-Dawley rats following intravenous administration of racemic p-hydroxymethamphetamine. |
These findings suggest that the two enantiomers are handled differently by the body, which could contribute to variations in their overall pharmacological effect.
Potency and Efficacy: An Unresolved Comparison
A definitive comparison of the potency and efficacy of (S)- and (R)-pholedrine is hampered by the absence of direct experimental evidence. However, studies on structurally similar sympathomimetic amines can offer insights into the potential for stereoselectivity. For instance, in the case of norephedrine, the vasoactive effects are mediated almost exclusively by the l-enantiomer, whereas both enantiomers demonstrate a similar potency in inhibiting norepinephrine reuptake.[3] This suggests that the interaction with the norepinephrine transporter and the subsequent physiological response can exhibit different stereochemical requirements. It is plausible that one enantiomer of pholedrine is significantly more potent in eliciting a sympathomimetic response than the other. To definitively determine the comparative potency and efficacy, further research employing the experimental protocols detailed below is necessary.
Experimental Protocols
To elucidate the comparative potency and efficacy of pholedrine hydrochloride and its enantiomers, the following experimental approaches are recommended.
In Vitro Norepinephrine Release Assay
Objective: To determine the potency and efficacy of each enantiomer in inducing norepinephrine release from neuronal cells.
Methodology:
-
Cell Culture: Utilize a suitable cell line, such as PC12 or SH-SY5Y cells, which are known to synthesize and store norepinephrine.
-
Radiolabel Loading: Incubate the cells with ³H-norepinephrine to allow for its uptake into synaptic vesicles.
-
Drug Incubation: Expose the cells to varying concentrations of (S)-pholedrine, (R)-pholedrine, and racemic pholedrine.
-
Sample Collection: At specified time points, collect the extracellular medium.
-
Quantification: Measure the amount of ³H-norepinephrine released into the medium using a scintillation counter.
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for norepinephrine release for each compound.
In Vitro Norepinephrine Reuptake Inhibition Assay
Objective: To assess the ability of each enantiomer to inhibit the norepinephrine transporter (NET).
Methodology:
-
Cell Line: Employ cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Assay Setup: Incubate the cells with a fixed concentration of ³H-norepinephrine in the presence of varying concentrations of (S)-pholedrine, (R)-pholedrine, and racemic pholedrine.
-
Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular ³H-norepinephrine concentration using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of ³H-norepinephrine uptake at each drug concentration and determine the IC₅₀ value for each compound.
In Vivo Cardiovascular Studies in Animal Models
Objective: To evaluate the in vivo pressor effects (potency and efficacy) of each enantiomer.
Methodology:
-
Animal Model: Use an appropriate animal model, such as anesthetized rats or dogs.
-
Instrumentation: Surgically implant catheters for drug administration (e.g., femoral vein) and continuous monitoring of arterial blood pressure and heart rate.
-
Drug Administration: Administer increasing doses of (S)-pholedrine, (R)-pholedrine, and racemic pholedrine intravenously.
-
Data Recording: Continuously record blood pressure and heart rate before, during, and after drug administration.
-
Data Analysis: Generate dose-response curves for the changes in mean arterial pressure and heart rate to determine the potency (ED₅₀) and maximal effect (Eₘₐₓ) of each compound.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
Validating the Specificity of an HPLC Method for Pholedrine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of specificity for a High-Performance Liquid Chromatography (HPLC) method intended for the analysis of Pholedrine hydrochloride. Specificity is a critical parameter in method validation, ensuring that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
To demonstrate the process, this guide will draw upon established methodologies for structurally similar compounds, such as Phenylephrine hydrochloride, due to the limited availability of a complete, published stability-indicating method specifically for this compound. The principles and experimental protocols are directly transferable and represent best practices in pharmaceutical analysis.
Experimental Approach to Specificity Validation
The specificity of an HPLC method is primarily established through forced degradation studies. In these studies, the drug substance is subjected to various stress conditions to induce degradation and generate potential impurities. The HPLC method must then demonstrate its ability to separate the intact this compound peak from all degradation products and any known impurities.
Logical Workflow for Specificity Validation
The following diagram illustrates the typical workflow for validating the specificity of an HPLC method.
Caption: Workflow for validating the specificity of an HPLC method.
Detailed Experimental Protocols
The following protocols for forced degradation studies are based on common practices for phenethylamine (B48288) compounds and are suitable for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Reflux the solution at 60°C for 1 hour.[2]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 1 hour, protected from light.[2]
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
5. Thermal Degradation:
-
Expose the solid this compound powder to a temperature of 60°C in a hot air oven for 4 hours.[3]
-
After exposure, dissolve the powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
6. Photolytic Degradation:
-
Expose a solution of this compound (approximately 100 µg/mL in mobile phase) to direct sunlight for 48 hours or in a photostability chamber.[3]
Comparative HPLC Methods and Specificity Data
Table 1: Comparison of HPLC Methods
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | 5mM Ammonium Acetate (pH 4.7) : Methanol (80:20 v/v)[3] | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[3] | 1.2 mL/min |
| Detection | UV at 272 nm[3] | UV at 275 nm |
| Column Temp. | 30°C[3] | 35°C |
Table 2: Hypothetical Specificity Data for this compound
| Stress Condition | Method A (Isocratic) - Resolution (Rs) | Method B (Gradient) - Resolution (Rs) | % Degradation |
| Acid Hydrolysis | 1.8 | > 2.0 | ~15% |
| Base Hydrolysis | 2.1 | > 2.0 | ~12% |
| Oxidative | 2.5 | > 2.0 | ~20% |
| Thermal | No significant degradation | No significant degradation | < 2% |
| Photolytic | No significant degradation | No significant degradation | < 5% |
Note: The data in Table 2 is hypothetical and serves to illustrate the expected outcomes of a specificity study. The resolution (Rs) should be greater than 2 between the main peak and the closest eluting degradation peak.
Signaling Pathway of a Typical HPLC System
The diagram below illustrates the basic components and signal flow in an HPLC system used for such an analysis.
Caption: Signal pathway in a typical HPLC system.
Conclusion
Validating the specificity of an HPLC method for this compound is a crucial step in ensuring the quality and reliability of analytical data. By performing comprehensive forced degradation studies and demonstrating the separation of the active ingredient from all potential degradation products and impurities, researchers can establish a robust and reliable stability-indicating method. While a dedicated public method for this compound is not available, the protocols and methodologies established for the closely related compound, Phenylephrine hydrochloride, provide a strong and scientifically sound framework for this validation. The use of a gradient HPLC method (Method B) is often advantageous in separating a wider range of degradation products with varying polarities, thus providing a higher degree of confidence in the method's specificity.
References
In Vivo Cardiovascular Effects: A Comparative Analysis of Pholedrine and Norpholedrine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo cardiovascular effects of Pholedrine (B1677695) and its metabolite, Norpholedrine. This analysis is based on available experimental data to delineate their respective pharmacological profiles.
Pholedrine, a sympathomimetic amine, has been utilized clinically as a pressor agent to manage hypotension.[1] Its cardiovascular effects are primarily mediated through the adrenergic system. Norpholedrine, also known as norephedrine, is a metabolite of pholedrine and also exhibits sympathomimetic activity. Understanding the distinct cardiovascular effects of these two compounds is crucial for therapeutic applications and drug development. While direct in vivo comparative studies are limited, this guide synthesizes available data to draw a comparative picture.
Data Summary
Quantitative data on the cardiovascular effects of Pholedrine and Norpholedrine from in vivo and relevant in vitro studies are summarized below. It is important to note that publicly available, dedicated clinical trial data for Pholedrine at therapeutic doses is scarce, and some information is extrapolated from structurally similar compounds like ephedrine.[1]
| Parameter | Pholedrine | Norpholedrine (Norephedrine) | Source |
| Heart Rate | Expected to increase | Increases beating rate in isolated atrial preparations | [1],[2] |
| Blood Pressure | Expected to increase | Data not available from cited in vivo studies | [1] |
| Inotropic Effect (Force of Contraction) | Expected positive inotropic effect | Increases force of contraction in isolated atrial preparations | [1],[2] |
| Mechanism of Action | Direct and indirect stimulation of α- and β-adrenergic receptors | Indirect sympathomimetic; likely involves release of noradrenaline | [1],[2] |
Experimental Protocols
The following outlines a general experimental workflow for assessing and comparing the in vivo cardiovascular effects of Pholedrine and Norpholedrine, based on established methodologies for cardiovascular drug assessment.
In Vivo Cardiovascular Assessment in an Animal Model (e.g., Rat)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.
-
Drug Administration: Pholedrine or Norpholedrine is administered intravenously (i.v.) or intraperitoneally (i.p.) in increasing doses. A vehicle control (e.g., saline) is used for comparison.
-
Cardiovascular Monitoring:
-
Blood Pressure: Mean Arterial Blood Pressure (MABP) is continuously monitored via the arterial cannula connected to a pressure transducer.
-
Heart Rate: Heart rate (HR) is derived from the blood pressure waveform or a separate electrocardiogram (ECG) recording.
-
Cardiac Output: Can be measured using techniques like thermodilution or by using a flow probe on the ascending aorta.
-
-
Data Analysis: Dose-response curves are constructed for the changes in MABP, HR, and cardiac output. Statistical analysis is performed to compare the effects of Pholedrine and Norpholedrine.
Isolated Heart Preparation (Langendorff)
-
Heart Isolation: A rat heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, at a constant temperature and pressure.
-
Drug Administration: Pholedrine or Norpholedrine is added to the perfusion solution at various concentrations.
-
Measurement of Cardiac Parameters:
-
Heart Rate: Measured from an ECG recording.
-
Left Ventricular Developed Pressure (LVDP): A balloon catheter inserted into the left ventricle measures pressure changes, indicating contractility.
-
Coronary Flow: Measured by collecting the effluent from the heart.
-
-
Data Analysis: Concentration-response curves are generated for the effects on heart rate, LVDP, and coronary flow.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams are provided.
References
A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Pholedrine Hydrochloride
Introduction
Pholedrine (B1677695) hydrochloride, a sympathomimetic amine, is utilized as a vasoconstrictor and mydriatic agent.[1] Its structural similarity to other amphetamine-type substances requires highly specific and reliable detection methods for applications in clinical toxicology, doping control, and pharmaceutical quality assurance.[2] When analytical testing for Pholedrine hydrochloride is conducted across multiple laboratories, it is imperative to perform a cross-validation of the analytical methods. Inter-laboratory validation, or cross-validation, is the process of comparing analytical results from two or more laboratories to ensure that a method produces equivalent and reliable data, regardless of the testing site.[3] This process is a critical step when analytical testing is outsourced, methods are transferred between facilities, or when data from different sites need to be combined for regulatory submissions.[3]
This guide provides a comparative overview of common analytical methods for this compound and outlines the framework for conducting an inter-laboratory cross-validation study. The information is intended for researchers, scientists, and drug development professionals to aid in methodological selection and ensure data integrity across different testing sites.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recognized for its superior sensitivity and specificity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) also offers high specificity, while immunoassays are often used for initial screening purposes.[2] A summary of key performance indicators is presented below.
| Parameter | HPLC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.8 ng/mL[4] | Data not available in reviewed literature | Dependent on specific assay and cross-reactivity |
| Limit of Quantification (LOQ) | 3 ng/mL[4] | Data not available in reviewed literature | Dependent on specific assay and cross-reactivity |
| Linearity | 1 - 100 ng/mL (r=0.999)[4] | Data not available in reviewed literature | Typically exhibits a sigmoidal dose-response curve |
| Specificity | High; based on retention time and mass fragmentation[2] | High; based on retention time and mass fragmentation[2] | Variable; potential for cross-reactivity with other substances[2] |
| Precision (RSD%) | Intra-day: 3.8-8.7%; Inter-day: 6.7-10.7%[4] | Data not available in reviewed literature | Dependent on specific assay |
Experimental Protocols
Detailed and standardized protocols are fundamental for the successful cross-validation of analytical methods. Below are representative protocols for HPLC-MS/MS and a general immunoassay method.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is suitable for the quantitative determination of Pholedrine in biological fluids.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
Samples are prepared by Solid-Phase Extraction (SPE) using SPEC-C18AR/MP3 columns, which has shown an extraction recovery of 67%.[4]
-
Condition the SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of water.[5]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[5]
-
Dry the cartridge under a vacuum.[5]
-
Elute the analyte with 2 mL of methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
2. Chromatographic Separation
-
Column: RP-18 stationary phase.[4]
-
Mobile Phase A: 5mM ammonium (B1175870) acetate/acetonitrile (95/5, v/v) with 0.02% acetic acid.[4]
-
Mobile Phase B: Methanol/acetonitrile (3/1, v/v) with 0.02% acetic acid.[4]
-
Gradient Elution: A gradient elution from 50% to 70% of mobile phase B is applied.[4]
-
Post-column: Add supra-pure acetic acid to the post-column effluent at a flow rate of 0.2 µL/min to optimize ionization.[4]
3. Mass Spectrometry Detection
-
Ionization: Positive ionization with a turbo ion-spray source.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA)
This protocol describes a general competitive ELISA, a common format for detecting small molecules like Pholedrine.
1. Plate Preparation
-
Coat the wells of a microplate with an antibody specific to Pholedrine.[6]
-
Incubate to allow for binding, then wash the plate to remove any unbound antibody.
-
Block the remaining binding sites on the wells using a suitable blocking buffer.
2. Competitive Binding
-
Add standards, controls, and samples to the wells.
-
Add a known amount of enzyme-labeled Pholedrine to each well. This will compete with any Pholedrine present in the samples for the antibody binding sites.[6]
-
Incubate the plate to allow for competitive binding to occur.
3. Detection
-
Wash the plate to remove all unbound materials.[6]
-
Add a chromogenic substrate that reacts with the enzyme to produce a color change.[6]
-
Stop the reaction after a specific incubation time.
-
Measure the absorbance of the color produced using a microplate reader. The color intensity is inversely proportional to the concentration of Pholedrine in the sample.[2]
Visualizing the Cross-Validation Process
To ensure consistency between laboratories, a structured workflow must be followed. The diagrams below illustrate the logical flow of an inter-laboratory validation and a comparison of the analytical methods.
Conclusion
The successful analysis of this compound across different laboratories hinges on the selection of a suitable analytical method and a rigorous inter-laboratory cross-validation study. HPLC-MS/MS provides the highest levels of specificity and sensitivity, making it ideal for quantitative, confirmatory analysis.[2] However, the operational complexity and cost may lead other laboratories to consider alternative methods like GC-MS or immunoassays, particularly for screening purposes.[2]
Regardless of the chosen method, a formal cross-validation as outlined in the workflow above is essential to demonstrate that the analytical procedure is robust, reliable, and transferable.[3] By adhering to a standardized protocol and pre-defined acceptance criteria, researchers can ensure the consistency and quality of analytical data, which is fundamental for making informed decisions throughout the drug development lifecycle.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS analysis of pholedrine in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elisa | Abbott Toxicology [toxicology.abbott]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Pholedrine Hydrochloride
For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. Pholedrine (B1677695) hydrochloride, a sympathomimetic amine, requires meticulous handling and adherence to specific disposal protocols due to its potential hazards and regulatory status. This guide provides essential safety and logistical information for the proper disposal of Pholedrine hydrochloride, designed to be a trusted resource for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, pholedrine is classified as causing skin and eye irritation[1]. A related compound's safety data sheet indicates it may be fatal if swallowed[2]. Therefore, all personnel must adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves when handling this compound[3].
-
Ventilation: To prevent the inhalation of dust or aerosols, handle this compound in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Spill Management: In the event of a spill, immediately secure the area. Wearing appropriate PPE, use an absorbent material to clean the spill. The resulting contaminated material must be disposed of as hazardous waste[3].
-
First Aid:
-
If Swallowed: Seek immediate medical attention. Do not induce vomiting[2][3].
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek medical attention[3].
-
Regulatory Framework for Disposal
The disposal of this compound is governed by federal and state regulations. Due to its structural relationship to amphetamine and methamphetamine, it is considered a controlled substance[3]. As such, its disposal falls under the purview of the Drug Enforcement Administration (DEA) in the United States, in addition to the Environmental Protection Agency (EPA) regulations for hazardous waste[4][5][6].
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of controlled substances like this compound is through a DEA-registered reverse distributor[3]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[7].
Step 1: Waste Identification and Segregation
Proper segregation is the first critical step in the disposal process.
-
Unused or Expired Product: Any pure, unadulterated this compound that is expired or no longer needed should be clearly labeled as "Hazardous Waste: this compound"[7].
-
Contaminated Materials: All materials, such as PPE (gloves, etc.), absorbent pads, or labware that have come into contact with this compound, must be collected separately and labeled as "Hazardous Waste: Contaminated with this compound."[7]
-
Empty Containers: Containers that once held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste[7][8].
Step 2: Secure Storage and Accumulation
All waste containing this compound must be stored in a designated and secure "Satellite Accumulation Area" within the laboratory, away from incompatible materials[9][10][11].
-
Containers must be chemically compatible with the waste, in good condition, and kept securely closed except when adding waste[11][12].
-
The storage location must be at or near the point of generation and under the control of laboratory personnel[12].
-
For acutely toxic "P-list" chemical waste, a maximum of one quart may be accumulated at a time[9][10].
Step 3: Documentation and Record-Keeping
Meticulous record-keeping is essential for regulatory compliance.
-
Maintain a detailed inventory of the amount of this compound designated for disposal.
-
A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be accurately completed to document the destruction of controlled substances. This form requires details about the drug, its quantity, and the method of destruction[3].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and coordinate the pickup by a licensed hazardous waste disposal company[7].
-
For the disposal of the controlled substance itself, a DEA-registered reverse distributor must be contacted to arrange for pickup[3].
-
Package the this compound waste according to the instructions provided by the reverse distributor and in compliance with Department of Transportation (DOT) regulations for transporting hazardous materials[3].
Step 5: Final Disposal and Verification
-
The licensed hazardous waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF)[7].
-
The DEA's recommended method for the destruction of controlled substances is incineration to render the substance non-retrievable[3].
-
Retain all documentation related to the disposal, including the completed DEA Form 41 and any certificates of destruction provided by the reverse distributor[3].
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general laboratory safety guidelines.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Accumulation | 55 gallons | Federal regulations for Satellite Accumulation Areas[8][9][10]. |
| Maximum Acutely Toxic (P-list) Waste | 1 quart (liquid) or 1 kilogram (solid) | Federal regulations for acutely hazardous waste in Satellite Accumulation Areas[10]. |
| Container Headroom | At least one-inch | Guideline to allow for expansion of container contents[11]. |
| Maximum Storage Time in SAA | Up to 12 months (if accumulation limits are not exceeded) | Guideline for how long partially filled containers can remain in a Satellite Accumulation Area[10]. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Pholedrine hydrochloride
This guide provides critical safety, operational, and logistical information for the handling and disposal of Pholedrine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion can be harmful.[3][4]
Personal Protective Equipment (PPE)
Rigorous adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the recommended equipment.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of liquids or powders that can cause serious eye damage.[1] |
| Hand Protection | Disposable nitrile rubber gloves | Provides chemical resistance.[1] Double gloving is recommended when compounding, administering, or disposing of the substance.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | Necessary when handling the powder form outside of a certified chemical fume hood to prevent respiratory tract irritation.[1] |
| Protective Clothing | Laboratory coat with a solid front, long sleeves, and tight-fitting cuffs | Prevents skin contact with the chemical.[1][5] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always work in a well-ventilated area.
-
When handling the solid form, use a certified chemical fume hood to minimize the inhalation of dust.[1][7]
Handling Practices:
-
Avoid all direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the substance.[1][3][4][8]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4][5]
Storage:
-
Store in a tightly closed, properly labeled container.[1][8][9]
-
Keep in a secure, locked location, accessible only to authorized personnel, as it may be considered a controlled substance in some jurisdictions.[7][8]
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15-20 minutes.[1] Remove contaminated clothing. If skin irritation develops, seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][7] |
| Inhalation | Move the person to fresh air and keep them in a position that is comfortable for breathing.[1][8][9] If respiratory symptoms occur, call a poison control center or a doctor for treatment advice.[1] |
| Ingestion | Seek immediate medical attention.[7][8] Rinse mouth with water.[3][4][8][9] Do not induce vomiting.[7] |
Disposal Plan
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.
Segregation and Labeling:
-
Unused or Expired Product: Segregate from active chemical inventory. Clearly label the container as "Hazardous Waste: this compound".[7][10]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, and labware, should be collected separately and labeled as "Hazardous Waste: Contaminated with this compound".[7][10]
-
Empty Containers: Treat empty containers as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
Disposal Route:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the disposal of the hazardous chemical waste.[1]
-
Due to its chemical structure, Pholedrine may be classified as a controlled substance. If so, a DEA-registered reverse distributor must be used for disposal, and a DEA Form 41 must be completed.[7]
-
The preferred method of destruction for such compounds is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10]
Safe Handling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
